molecular formula C6H3Cl3N4 B103035 2,6,8-Trichloro-7-methylpurine CAS No. 16404-16-3

2,6,8-Trichloro-7-methylpurine

Cat. No.: B103035
CAS No.: 16404-16-3
M. Wt: 237.5 g/mol
InChI Key: UMASKSWPRALKCL-UHFFFAOYSA-N
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Description

2,6,8-Trichloro-7-methylpurine, also known as 2,6,8-Trichloro-7-methylpurine, is a useful research compound. Its molecular formula is C6H3Cl3N4 and its molecular weight is 237.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6,8-Trichloro-7-methylpurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6,8-Trichloro-7-methylpurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,8-Trichloro-7-methylpurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trichloro-7-methylpurine
Source PubChem
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InChI

InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASKSWPRALKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290750
Record name 2,6,8-trichloro-7-methylpurine
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Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16404-16-3
Record name NSC70891
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6,8-trichloro-7-methylpurine
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Record name 2,6,8-trichloro-7-methyl-7H-purine
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Foundational & Exploratory

The Architectonics of Reactivity: A Technical Guide to Nucleophilic Aromatic Substitution in Trichloropurines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, 2,6,8-trichloropurine stands as a cornerstone scaffold. Its three distinct reactive centers offer a versatile platform for the synthesis of a vast array of biologically active molecules, from kinase inhibitors to antiviral agents. However, harnessing its full potential requires a deep, mechanistic understanding of its reactivity. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) mechanism in trichloropurines, moving beyond simple protocols to explain the fundamental principles that govern the regioselectivity of these critical reactions.

The Foundation: Principles of Nucleophilic Aromatic Substitution (SNAr)

Before delving into the specifics of the purine system, it is crucial to revisit the core tenets of the SNAr mechanism. Unlike aliphatic SN2 reactions, SNAr is a two-step process, typically proceeding through an addition-elimination pathway.[1]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient (electrophilic) carbon atom on the aromatic ring that bears a leaving group (in our case, chlorine). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

  • Elimination & Aromatization: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[1] In heterocycles like purine, the ring nitrogen atoms themselves act as powerful EWGs, withdrawing electron density and making the adjacent carbon atoms highly susceptible to nucleophilic attack.[3]

The Trichloropurine Scaffold: A Hierarchy of Reactivity

The 2,6,8-trichloropurine molecule is not a uniform scaffold; its three chlorine-bearing carbons (C6, C2, and C8) exhibit a distinct and predictable hierarchy of reactivity. This regioselectivity is the key to its synthetic utility, allowing for the stepwise and controlled introduction of different functional groups.

Experimental evidence consistently shows that nucleophilic attack occurs in a specific sequence: C6 > C2 > C8 .[4] Reactions are stepwise, with the C6 position being the most reactive and preferentially substituted.[4]

The Primary Target: Unrivaled Reactivity of the C6 Position

The C6 carbon is the most electrophilic position on the 2,6,8-trichloropurine nucleus. This heightened reactivity is a direct consequence of its unique electronic environment:

  • Dual Activation: The C6 position is flanked by two nitrogen atoms (N1 and the pyrimidine N3). Both nitrogens exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly reducing the electron density at C6 and making it the prime target for nucleophilic attack.

  • Intermediate Stabilization: Upon nucleophilic attack at C6, the negative charge of the resulting Meisenheimer complex is effectively delocalized across the pyrimidine ring, with significant resonance stabilization provided by the adjacent nitrogen atoms.

This pronounced reactivity allows for the selective substitution at C6 under relatively mild conditions, often at or slightly above room temperature, using a wide range of nucleophiles.

The Secondary Site: Substitution at the C2 Position

Once the C6 position has been functionalized, the C2 position becomes the next most reactive site. While also activated by adjacent ring nitrogens, its electrophilicity is less pronounced than that of the C6 position. Consequently, substitution at C2 generally requires more forcing conditions, such as elevated temperatures or the use of stronger nucleophiles or bases.[4] In some cases, transition metal catalysis can be employed to facilitate substitution at this position.[4]

The Final Frontier: The Challenge of the C8 Position

The C8 carbon, located in the imidazole portion of the purine ring, is the least reactive of the three positions in SNAr reactions.[5][6] While technically part of an aromatic system, its electronic environment is distinct from the highly electron-deficient pyrimidine ring. Nucleophilic displacement of the C8-chloro group is often challenging and typically requires harsh reaction conditions, such as high temperatures and pressures, or alternative synthetic strategies.[4] Indeed, the functionalization of the C8 position is frequently accomplished through methods other than classical SNAr, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on an 8-bromo or 8-chloro purine substrate.[1][4]

The following diagram illustrates the established order of nucleophilic substitution on the trichloropurine core.

SNAr_Hierarchy TCP 2,6,8-Trichloropurine C6_Sub 6-Substituted-2,8-dichloropurine TCP->C6_Sub 1. Nu:⁻ (Mild Conditions) @ C6 (Most Reactive) C26_Sub 2,6-Disubstituted-8-chloropurine C6_Sub->C26_Sub 2. Nu:⁻ (Forcing Conditions) @ C2 C268_Sub 2,6,8-Trisubstituted Purine C26_Sub->C268_Sub 3. Nu:⁻ (Harsh Conditions) @ C8 (Least Reactive)

Caption: Logical workflow for the sequential substitution of 2,6,8-trichloropurine.

Controlling the Outcome: Factors Influencing Regioselectivity

The predictable reactivity hierarchy (C6 > C2 > C8) forms the basis for synthetic strategy. By carefully controlling the reaction conditions and choice of nucleophile, chemists can selectively target each position. This interplay between substrate, reagent, and conditions is a classic example of kinetic versus thermodynamic control.[7][8]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest—the kinetic product—will predominate.[9] In the case of trichloropurine, this is invariably the C6-substituted isomer.

  • Thermodynamic Control: Under harsher conditions (higher temperatures, longer reaction times), the system has enough energy to overcome higher activation barriers and potentially reverse initial, less stable products, leading to the most stable isomer, the thermodynamic product.[9] For sequential substitutions, these conditions are necessary to drive the reaction to the less reactive C2 and C8 sites.

The following table summarizes the typical conditions required for stepwise substitution with various nucleophile classes.

PositionNucleophile ClassTypical Reaction ConditionsCausality & Field Insights
C6 Amines (R-NH₂)Room temp. to 60°C; Solvent: EtOH, i-PrOH, or CH₃CN; Base: Et₃N or DIPEAThe most electrophilic site allows for reaction with a broad range of amines under mild conditions. Using aqueous amine solutions can further moderate reactivity for highly active nucleophiles.[4]
Alkoxides (R-O⁻)0°C to Room temp.; Solvent: Corresponding alcohol (e.g., MeOH for MeO⁻); Base: NaH or K₂CO₃Strong nucleophiles like alkoxides react readily. The reaction is often run in the parent alcohol as the solvent.
Thiols (R-S⁻)Room temp.; Solvent: DMF or EtOH; Base: K₂CO₃ or NaHThiols are excellent, soft nucleophiles and react cleanly at the C6 position.[10]
C2 Amines (R-NH₂)80°C to 120°C (sealed tube may be required); Solvent: n-BuOH, DMFRequires significantly more thermal energy to overcome the higher activation barrier compared to C6. Less reactive amines may require pressure equipment.[4]
Alkoxides (R-O⁻)60°C to 100°C; Solvent: Corresponding alcohol or DMFHigher temperatures are needed to drive the substitution.
Thiols (R-S⁻)50°C to 80°C; Solvent: DMFWhile still reactive, thiols require more forcing conditions to substitute at C2 compared to C6.
C8 Amines/Alkoxides>150°C (often with poor yields); Transition metal catalysis (e.g., Pd) is often preferred.Classical SNAr is very difficult. The C8 position is less activated. Cross-coupling reactions on 8-bromo or 8-chloropurines are a more reliable and versatile strategy for C-N, C-O, and C-C bond formation.[4][5]

Experimental Methodologies: A Self-Validating Protocol

Trustworthy science relies on reproducible and verifiable protocols. The following section outlines a representative, self-validating workflow for the stepwise synthesis of a 2,6,8-trisubstituted purine, incorporating purification and characterization at each stage to ensure the integrity of the process.

Protocol: Stepwise Synthesis of a Trisubstituted Purine Derivative

This protocol describes the sequential reaction of 2,6,8-trichloropurine with cyclopentylamine, then benzylamine, and finally sodium methoxide.

Step 1: Selective Substitution at C6 with Cyclopentylamine

  • Reaction Setup: In a round-bottom flask, dissolve 2,6,8-trichloropurine (1.0 eq) in isopropanol (10 mL per mmol of purine).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

  • Reaction: Stir the mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up & Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure 2,8-dichloro-N-cyclopentyl-9H-purin-6-amine.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Substitution at C2 with Benzylamine

  • Reaction Setup: In a sealed reaction vessel, dissolve the product from Step 1 (1.0 eq) in n-butanol (15 mL per mmol).

  • Reagent Addition: Add DIPEA (3.0 eq) and benzylamine (1.5 eq).

  • Reaction: Seal the vessel and heat the mixture to 120°C for 12-18 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up & Purification: After cooling, remove the solvent in vacuo. Purify the residue directly by flash column chromatography to isolate the desired N²-benzyl-N⁶-cyclopentyl-8-chloro-9H-purine-2,6-diamine.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the second substitution.

Step 3: Substitution at C8 with Sodium Methoxide

  • Reaction Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (3.0 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar). Once the sodium has fully reacted, add the 8-chloropurine derivative from Step 2 (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 24 hours. Monitor by LC-MS.

  • Work-up & Purification: Cool the reaction and carefully neutralize with 1M HCl. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify by chromatography to yield the final N²-benzyl-N⁶-cyclopentyl-8-methoxy-9H-purine-2,6-diamine.

  • Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

The following diagram outlines this self-validating experimental workflow.

Workflow cluster_step1 Step 1: C6 Substitution cluster_step2 Step 2: C2 Substitution cluster_step3 Step 3: C8 Substitution S1_React 1. Reaction Setup (Trichloropurine, Solvent, Base) S1_Add 2. Add Nucleophile 1 (Cyclopentylamine) S1_React->S1_Add S1_Monitor 3. Heat & Monitor (TLC / LC-MS) S1_Add->S1_Monitor S1_Purify 4. Work-up & Purify (Column Chromatography) S1_Monitor->S1_Purify S1_Validate 5. Validate Structure (NMR, HRMS) S1_Purify->S1_Validate S2_React 1. Reaction Setup (Product 1, Solvent, Base) S1_Validate->S2_React S2_Add 2. Add Nucleophile 2 (Benzylamine) S2_React->S2_Add S2_Monitor 3. Heat (Sealed) & Monitor (LC-MS) S2_Add->S2_Monitor S2_Purify 4. Purify (Column Chromatography) S2_Monitor->S2_Purify S2_Validate 5. Validate Structure (NMR, HRMS) S2_Purify->S2_Validate S3_React 1. Reaction Setup (Product 2, NaOMe/MeOH) S2_Validate->S3_React S3_Monitor 2. Reflux & Monitor (LC-MS) S3_React->S3_Monitor S3_Purify 3. Work-up & Purify (Column Chromatography) S3_Monitor->S3_Purify S3_Validate 4. Validate Final Structure (NMR, HRMS) S3_Purify->S3_Validate

Caption: A self-validating workflow for stepwise synthesis on trichloropurine.

Conclusion

The nucleophilic aromatic substitution of 2,6,8-trichloropurine is a powerful and predictable process governed by the inherent electronic properties of the purine scaffold. The clear hierarchy of reactivity—C6 being the most susceptible to attack, followed by C2, and finally the much less reactive C8—provides a robust strategic framework for the synthesis of complex, multisubstituted purine derivatives. By understanding the mechanistic basis for this regioselectivity and carefully manipulating reaction conditions, researchers can unlock the full synthetic potential of this invaluable building block, paving the way for the discovery and development of next-generation therapeutics.

References

  • Bergstrom, F. W., & Robins, R. K. (1956). Purines. X. The Amination of Certain Chloropurines. Journal of Organic Chemistry, 21(10), 1134-1138. Available at: [Link]

  • O'Reilly, M., & Ortuno, J. C. (2014). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis II (pp. 589-629). Elsevier. Available at: [Link]

  • Scharn, D., Germeroth, L., Schneider-Mergener, J., & Wenschuh, H. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. The Journal of organic chemistry, 66(2), 507–513. Available at: [Link]

  • Grivas, S., & Grivas, S. (2020). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 25(17), 3950. Available at: [Link]

  • Simkovsky, R., & Linn, C. L. (2003). Solid-phase synthesis of 2,6,8-trisubstituted purines. Journal of Combinatorial Chemistry, 5(2), 113-124. Available at: [Link]

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. PhD Dissertation, Brigham Young University. Available at: [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Havlíček, V., & Hocek, M. (2008). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 73(10), 3844-3853. Available at: [Link]

  • LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. Available at: [Link]

  • Grivas, S. (2020). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. ResearchGate. Available at: [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Oloba-Whenu, O. A., Junaid, I. O., & Isanbor, C. (2022). A computational study of the SNAr reaction of 2-ethoxy-3, 5-dinitropyridine and 2-methoxy-3, 5-dinitropyridine with piperidine. Physical Sciences Reviews, 7(6), 589-603. Available at: [Link]

  • Kumar, A., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4123. Available at: [Link]

  • Robins, R. K., & Lin, H. H. (1957). Potential Purine Antagonists. I. Synthesis of Some 6,8- and 2,6,8-Substituted Purines. Journal of the American Chemical Society, 79(2), 490-494. Available at: [Link]

  • Akkaya, B., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(22), 7586. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 7-Methylpurine Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: Historically relegated to the study of DNA damage, 7-methylpurine derivatives are now emerging as a versatile class of bioactive molecules with significant therapeutic potential. Their unique electrochemical properties confer the ability to interact with a diverse range of protein targets, opening new avenues for drug discovery in oncology, neurodegenerative diseases, and beyond. This technical guide provides an in-depth exploration of the key therapeutic targets of 7-methylpurine derivatives. We synthesize the current understanding of their mechanisms of action, present detailed experimental workflows for robust target identification and validation, and offer a forward-looking perspective on the development of this promising class of compounds.

Introduction: Re-evaluating the Role of 7-Methylpurines

For decades, the presence of 7-methylguanine (7-mG) and 7-methyladenine (7-mA) in biological systems was primarily associated with DNA alkylation damage, making them biomarkers of genotoxic stress[1]. However, this view is evolving. It is now clear that these modifications, particularly on RNA, are part of a complex regulatory landscape and that the derivatives themselves can function as potent modulators of protein function. N7-methylguanosine (m7G), for example, is a critical component of the 5' cap on eukaryotic mRNA and is involved in regulating mRNA transcription, stability, and translation[2]. This paradigm shift necessitates a focused effort to identify and validate the direct protein targets through which these compounds exert their therapeutic effects.

Primary Therapeutic Target Classes

Analysis of the current body of research reveals that 7-methylpurine derivatives engage with several critical classes of proteins. Their multitarget nature may be a key advantage in treating complex multifactorial diseases[3].

DNA Repair and Signaling: Poly (ADP-ribose) Polymerases (PARPs)

One of the most well-documented targets for 7-methylguanine is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[3][4] These enzymes are central to DNA single-strand break repair.

  • Mechanism of Action: 7-methylguanine acts as a competitive inhibitor of PARP-1, binding to the enzyme's active site and competing with its natural substrate, NAD+[5]. This inhibition suppresses DNA-dependent PARP-1 automodification, leading to the nonproductive "trapping" of PARP-1 on DNA lesions[5]. In cancer cells with pre-existing DNA repair deficiencies (e.g., BRCA mutations), this trapping is synthetically lethal, preventing the cell from repairing DNA damage and ultimately triggering apoptosis. This mechanism is the cornerstone of clinically approved PARP inhibitors in oncology[6][7]. As a natural compound, 7-MG presents an opportunity to develop anticancer agents with potentially fewer side effects than synthetic inhibitors[3][4].

Post-Transcriptional Regulation: RNA-Modifying Enzymes and Binding Proteins

The burgeoning field of epitranscriptomics has highlighted the importance of RNA modifications in controlling gene expression. 7-methylpurines are central players in this regulatory network.

  • tRNA-Guanine Transglycosylase (TGT): 7-methylguanine is a known competitive inhibitor of TGT, an enzyme that modifies tRNA[3][4]. TGT deficiency has been shown to suppress the proliferation and migration of cancer cells, making it a viable therapeutic target[4]. The dual inhibition of PARP and TGT by 7-MG exemplifies a promising polypharmacology approach[3][8].

  • m7G Methyltransferases and Reader Proteins: The m7G modification on various RNA species is installed by methyltransferases (e.g., METTL1/WDR4 complex) and recognized by "reader" proteins (e.g., eIF4E) that mediate downstream effects[2]. Aberrant expression of these regulators is common in many cancers and correlates with tumor progression, metastasis, and immune evasion[2]. Developing 7-methylpurine derivatives that can disrupt these "writer-reader" interactions is a novel therapeutic strategy to modulate the translation of oncogenes[2][9].

Neuromodulation: Adenosine Receptors and Phosphodiesterases

Certain 7-methylpurine derivatives, specifically methylxanthines like 7-methylxanthine, have demonstrated significant activity in the central nervous system, suggesting applications in neurodegenerative diseases[10][11].

  • Mechanism of Action: In physiological concentrations, these compounds act as antagonists of adenosine receptors[12]. Adenosine is a neuromodulator that can become elevated in pathological conditions like inflammation and hypoxia[13]. By blocking adenosine receptors, 7-methylxanthines can mitigate processes like neuroinflammation and oxidative stress, which are implicated in diseases like Alzheimer's and Parkinson's[10]. At higher concentrations, they also act as non-competitive inhibitors of phosphodiesterase (PDE) enzymes, which increases intracellular levels of cAMP and cGMP, further contributing to their neuroprotective effects[12].

Signal Transduction: Protein Kinases

The kinome is a major target class for drug development, particularly in oncology. Emerging evidence suggests that purine scaffolds can be adapted to create potent kinase inhibitors.

  • Mechanism of Action: While less explored for 7-methylpurines specifically, related derivatives like 7-deazapurines have been shown to act as multi-kinase inhibitors[14]. These compounds can occupy the ATP-binding site of kinases, blocking their catalytic activity. Given the structural similarity, designing 7-methylpurine derivatives to target specific kinases involved in oncogenic signaling pathways (e.g., MAPK, PI3K/AKT) is a logical and promising direction for drug development[2][15].

Core Experimental Workflows for Target Discovery and Validation

A rigorous, multi-step process is required to move from a putative target to a validated therapeutic strategy. The following protocols represent a foundational workflow.

Workflow 1: Unbiased Target Identification via Affinity Pulldown

This technique aims to isolate binding partners from a complex biological sample, such as a cell lysate, using an immobilized derivative.

Detailed Protocol:

  • Resin Preparation:

    • Synthesize a 7-methylpurine derivative containing a reactive handle (e.g., a primary amine or carboxylic acid) on a part of the molecule not critical for protein binding.

    • Covalently couple this derivative to an activated solid support (e.g., NHS-activated agarose beads) following the manufacturer's protocol. Causality: Covalent linkage prevents ligand leaching and ensures that identified proteins are true binders.

    • Block any remaining active sites on the beads with a quenching agent like ethanolamine.

    • Prepare a control resin using beads quenched with ethanolamine alone. Causality: This is a critical negative control to differentiate specific interactors from non-specific matrix-binding proteins.

  • Protein Extraction:

    • Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with a complete protease and phosphatase inhibitor cocktail. Causality: Maintaining proteins in their native conformation is essential for identifying biologically relevant interactions.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the 7-methylpurine-coupled resin and the control resin separately for 2-4 hours at 4°C with gentle end-over-end rotation.

    • Wash the resins extensively with lysis buffer (at least 5-7 washes) to remove unbound and weakly associated proteins.

  • Elution and Analysis:

    • Elute specifically bound proteins. This can be done competitively by incubating the resin with a high concentration of the free 7-methylpurine derivative, or non-specifically using a low pH buffer or SDS-PAGE loading buffer.

    • Resolve the eluted proteins on an SDS-PAGE gel and visualize using a high-sensitivity stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

G cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding & Washing cluster_analysis Phase 3: Analysis A Synthesize Linker-Modified 7-Methylpurine Derivative B Couple to Activated Resin A->B C Prepare Non-Denaturing Cell Lysate D Incubate Lysate with Derivative Resin & Control Resin C->D E Extensive Washing Steps to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Separation F->G H Excise Specific Bands G->H I Protein ID by LC-MS/MS H->I

Caption: Unbiased target identification using affinity pulldown-mass spectrometry.

Workflow 2: Biophysical Validation of Direct Interaction

Once putative targets are identified, it is imperative to confirm direct binding and quantify the interaction using a biophysical method like Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the candidate target protein to >95% homogeneity.

    • Dialyze the protein and dissolve the 7-methylpurine derivative into an identical buffer solution. Causality: Precise buffer matching is critical to minimize heat artifacts from buffer mismatches, ensuring the measured heat is solely from the binding event.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • ITC Experiment Setup:

    • Load the purified protein into the sample cell of the calorimeter.

    • Load the 7-methylpurine derivative solution into the injection syringe at a concentration typically 10-15 times that of the protein.

  • Titration:

    • Perform a series of small, precise injections (e.g., 2-5 µL) of the derivative into the protein solution.

    • The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.

    • Continue injections until the binding sites on the protein are saturated and no further heat change is observed.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly determine the key thermodynamic parameters:

      • Binding Affinity (KD): The dissociation constant.

      • Stoichiometry (n): The number of ligand molecules binding to one protein molecule.

      • Enthalpy (ΔH): The heat change associated with binding.

G cluster_prep Setup cluster_run Titration cluster_analysis Analysis A Protein in Sample Cell B 7-Methylpurine Derivative in Syringe C Inject Derivative into Protein D Measure Heat Change C->D E Integrate Heat Peaks F Fit Binding Isotherm E->F G Determine Thermodynamic Parameters (K_D, n, ΔH) F->G

Sources

The Strategic Role of Halogenation in Purine-Based Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purine analogues represent a cornerstone of modern chemotherapy and antiviral therapy.[1][2] Their structural similarity to endogenous purines allows them to act as powerful antimetabolites, disrupting critical cellular processes like DNA replication and metabolism.[1][2] The strategic incorporation of halogen atoms onto the purine scaffold is a key medicinal chemistry tactic that profoundly enhances the therapeutic potential of these molecules. This technical guide provides an in-depth analysis of the role of halogenated purines in drug discovery, exploring the synthetic strategies, detailing the intricate mechanisms of action, and surveying their therapeutic applications. We will delve into the nuanced structure-activity relationships (SAR) and examine how the unique physicochemical properties of halogens—such as electronegativity, size, and the capacity for halogen bonding—are exploited to optimize drug efficacy, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a sophisticated tool in the design of next-generation purine-based therapeutics.

Introduction: The Power of Purines and the Impact of Halogenation

Purines, consisting of a fused pyrimidine and imidazole ring, are fundamental to life.[3] They are essential building blocks for nucleic acids (DNA and RNA) and play vital roles in cellular metabolism and signaling.[2] This inherent biological relevance makes the purine scaffold a privileged structure in drug design. By modifying this scaffold, medicinal chemists can create analogues that interfere with the physiological pathways that rely on natural purines, a strategy that has proven highly effective in combating diseases characterized by rapid cell proliferation, such as cancer and viral infections.[3]

Halogenation, the incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I), is a powerful and frequently employed strategy in medicinal chemistry.[4] Approximately half of all small-molecule drugs in screening libraries contain at least one halogen atom.[5] The introduction of a halogen can dramatically alter a molecule's properties in several predictable ways:

  • Modulation of Electronic Properties: Halogens are highly electronegative, withdrawing electron density from the purine ring. This can alter the pKa of nearby functional groups, affecting ionization state and receptor interactions.

  • Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[6] However, this can also lead to reduced biodegradability.[6]

  • Metabolic Blocking: A strategically placed halogen, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

  • Conformational Control: The size of the halogen atom can influence the preferred conformation of the molecule, which can be critical for binding to a specific biological target.

  • Halogen Bonding: A lesser-known but increasingly appreciated interaction, the halogen bond, is a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base.[7] This interaction can be a significant contributor to ligand-protein binding affinity and specificity.[7][8]

This guide will explore how these fundamental principles are applied to the purine scaffold to create highly effective therapeutic agents.

Synthetic Strategies for Halogenated Purines

The synthesis of halogenated purines is a mature field with a variety of established methods. The choice of strategy often depends on the desired halogen, the position on the purine ring (C2, C6, or C8), and the presence of other functional groups, such as the ribose sugar in nucleoside analogues.

Key Synthetic Approaches
  • Nucleophilic Substitution: Halogenated purines are excellent precursors for further modification. For instance, commercially available 6-chloropurine can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles (amines, thiols, alcohols) to generate diverse libraries of 6-substituted purine analogues.[1] Similarly, polyhalogenated purines like 2,6,8-trichloro-7-methylpurine can be sequentially substituted to build complex molecules.[9]

  • Sandmeyer-type Reactions: Diazotization of aminopurines followed by treatment with a halide source is a classic method for introducing halogens at the C2, C6, and C8 positions.

  • Direct Halogenation: Electrophilic halogenating agents can be used to directly install halogens onto the purine ring. For example, reagents like Selectfluor® have been instrumental in the synthesis of fluorinated aromatic compounds.[10]

  • Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable for creating C-C bonds between halopurines and various organometallic reagents, enabling the synthesis of aryl-substituted purine derivatives.[11]

Example Protocol: Synthesis of 6-Chloropurine Riboside from Inosine

This protocol outlines a common method for converting the readily available nucleoside inosine into a key halogenated intermediate.

  • Protection of Ribose Hydroxyls: Treat inosine with an excess of acetic anhydride in pyridine to acetylate the 2', 3', and 5' hydroxyl groups of the ribose moiety. This protects them from reacting in the subsequent chlorination step.

  • Chlorination of the Purine Ring: The protected inosine is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. This reaction converts the C6-hydroxyl group (in its tautomeric lactam form) into a chloro group.

  • Deprotection: The acetyl protecting groups are removed by treatment with a base, such as methanolic ammonia or sodium methoxide in methanol, to yield 6-chloropurine riboside.

This halogenated nucleoside serves as a versatile building block for the synthesis of a wide range of biologically active purine derivatives.

Mechanism of Action: How Halogenated Purines Exert Their Effects

Halogenated purines, particularly nucleoside analogues, are prodrugs that must be activated intracellularly to exert their cytotoxic or antiviral effects. Their primary mechanism involves disruption of DNA and RNA synthesis and function.

The Antimetabolite Pathway

The general mechanism for many halogenated purine nucleoside analogues, such as Fludarabine and Cladribine, can be visualized as a multi-step intracellular process.

Halogenated_Purine_MOA cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_nucleus Nucleus cluster_outcome Cellular Outcome Prodrug Halogenated Purine Nucleoside (Prodrug) Transport Nucleoside Transporter Prodrug->Transport Uptake Mono_P Monophosphate (F-ara-AMP) Transport->Mono_P Phosphorylation (dCK) Di_P Diphosphate Mono_P->Di_P Phosphorylation Tri_P Active Triphosphate (F-ara-ATP) Di_P->Tri_P Phosphorylation DNA_Poly Inhibition of DNA Polymerase Tri_P->DNA_Poly RNR Inhibition of Ribonucleotide Reductase Tri_P->RNR DNA_Incorp Incorporation into DNA Tri_P->DNA_Incorp RNA_Incorp Incorporation into RNA Tri_P->RNA_Incorp Apoptosis Apoptosis (Programmed Cell Death) DNA_Poly->Apoptosis RNR->Apoptosis Chain_Term DNA Chain Termination DNA_Incorp->Chain_Term RNA_Incorp->Apoptosis Chain_Term->Apoptosis

Caption: Intracellular activation and mechanism of action for a typical halogenated purine analogue.

  • Cellular Uptake: The purine analogue prodrug enters the cell via nucleoside transporters.

  • Phosphorylation Cascade: The drug is sequentially phosphorylated by cellular kinases. The first phosphorylation, often by deoxycytidine kinase (dCK), is typically the rate-limiting step and a key determinant of drug sensitivity. This cascade converts the nucleoside into its active triphosphate form (e.g., fludarabine triphosphate, F-ara-ATP).[12]

  • Inhibition of Key Enzymes: The active triphosphate form is a potent inhibitor of several enzymes crucial for DNA synthesis.[12]

    • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of normal deoxyribonucleotides, which self-potentiates the drug's effect by reducing competition for DNA polymerase.[12][13]

    • DNA Polymerases: The triphosphate analogue competes with natural deoxynucleotides (like dATP) for incorporation into the growing DNA strand by DNA polymerases.[13][14]

  • Incorporation into Nucleic Acids:

    • DNA: When the analogue is incorporated into DNA, its structure—often modified at the sugar moiety (like the arabinose sugar in Fludarabine)—disrupts the normal DNA structure. This leads to the termination of DNA chain elongation.[15]

    • RNA: Some analogues can also be incorporated into RNA, disrupting RNA processing and function.[15]

  • Induction of Apoptosis: The collective result of DNA synthesis inhibition, DNA damage, and dysfunctional RNA leads to the activation of apoptotic pathways, causing programmed cell death.[12][15] This is the ultimate mechanism by which these drugs kill cancer cells.

Therapeutic Applications and Key Case Studies

Halogenated purines are mainstays in the treatment of various hematological malignancies and have applications in autoimmune diseases and virology.[3][16]

Anticancer Agents

The most significant impact of halogenated purines has been in oncology.[2]

Drug NameHalogenKey IndicationsCore Mechanism Insights
Fludarabine FluorineChronic Lymphocytic Leukemia (CLL), Non-Hodgkin's LymphomaA fluorinated derivative of vidarabine. The fluorine atom at the C2 position makes the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase (PNP), significantly increasing its plasma half-life and intracellular accumulation.[12][14]
Cladribine ChlorineHairy Cell Leukemia, Multiple Sclerosis (MS), B-cell CLLA chlorinated deoxyadenosine analogue. It is relatively resistant to deamination by adenosine deaminase (ADA), leading to accumulation of its active triphosphate form, which is particularly toxic to lymphocytes.[2][16]
Clofarabine Chlorine, FluorineAcute Lymphoblastic Leukemia (ALL)A second-generation purine nucleoside analogue that combines the structural features of cladribine (chlorine at C2) and fludarabine (fluorine on the arabinose sugar). This combination provides high resistance to enzymatic degradation and potent inhibition of RNR and DNA polymerases.
Other Therapeutic Areas
  • Multiple Sclerosis (MS): Cladribine is approved for the treatment of relapsing-remitting MS. Its mechanism in MS involves selectively targeting and depleting B and T lymphocytes, which are key mediators of the autoimmune attack on the myelin sheath.

  • Antiviral Research: While not as prominent as in oncology, halogenated purines have been investigated for antiviral activity. For example, 2-chloroadenosine has demonstrated effects on viral replication processes.[17] The general principle involves the viral polymerase incorporating the fraudulent nucleotide, leading to chain termination.[10]

Structure-Activity Relationships (SAR)

The type of halogen and its position on the purine ring are critical determinants of a compound's biological activity.

Caption: Impact of halogen position on the activity of purine analogues.

  • C2 Position: Halogenation at the C2 position is a common and highly effective strategy. A chlorine (as in Cladribine) or fluorine (as in Fludarabine) at this position sterically hinders the action of adenosine deaminase (ADA), an enzyme that would otherwise inactivate the drug. This metabolic blockade is a primary reason for the success of these compounds.

  • C6 Position: The C6 position is a versatile site for modification. While 6-halopurines themselves can have biological activity, they are more often used as synthetic intermediates.[1] The reactivity of the C6-halogen bond allows for the introduction of various substituents to explore SAR and optimize binding to targets like protein kinases.

  • C8 Position: Halogenation at the C8 position, particularly with a bulky atom like bromine, can have a profound effect on the molecule's conformation.[18] It tends to favor the syn conformation of the nucleoside (where the purine base is positioned over the ribose ring), which can be critical for fitting into the active site of certain enzymes or receptors. 8-Bromoguanosine and its derivatives are widely used as biochemical tools for this reason.[18][19]

Challenges and Future Directions

Despite their success, the development of halogenated purines is not without challenges. Issues include dose-limiting toxicities (due to their action on healthy dividing cells), the development of drug resistance (e.g., through downregulation of the activating kinase dCK), and poor oral bioavailability for some analogues.[2]

The future of halogenated purine research is moving in several exciting directions:

  • Targeted Therapies: Moving beyond broad cytotoxicity, new purine analogues are being designed as specific inhibitors of protein kinases, which are often dysregulated in cancer. Halogen bonding is being increasingly exploited to achieve high affinity and selectivity in these contexts.[5]

  • PET Imaging Agents: The incorporation of positron-emitting halogen isotopes, such as Fluorine-18 (¹⁸F), allows for the development of purine-based tracers for Positron Emission Tomography (PET).[20][21] These agents can be used to non-invasively visualize biological processes, assess target engagement, and monitor therapeutic response.[20][22][23] For example, 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine has been developed as a pro-drug tracer to image the activity of the MRP1 drug efflux transporter in the brain.[20]

  • Combination Therapies: Halogenated purines have shown significant synergy with other cytotoxic agents and monoclonal antibodies.[16] Future research will continue to explore rational combination strategies to enhance efficacy and overcome resistance.

  • Novel Drug Delivery Systems: Formulations designed to improve the solubility, stability, and targeted delivery of purine analogues are an active area of investigation, aiming to enhance their therapeutic index. The market for purine analogue drugs is expected to see continued growth, driven by these innovations and the rising prevalence of hematologic malignancies.[24][25]

Conclusion

The strategic halogenation of the purine scaffold is a testament to the power of classical medicinal chemistry principles. By judiciously selecting a halogen and its point of attachment, chemists can profoundly influence a molecule's metabolic stability, target affinity, and overall therapeutic utility. The clinical success of drugs like Fludarabine and Cladribine has validated this approach, establishing halogenated purines as indispensable tools in the fight against cancer and autoimmune diseases. As our understanding of complex biological systems deepens and new technologies like PET imaging become more accessible, the rational design of novel halogenated purines will undoubtedly continue to yield next-generation therapeutics with improved precision and efficacy.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central. [Link]

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. [Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (n.d.). PubMed. [Link]

  • Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. (2001). PubMed. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). PubMed. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. [Link]

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  • 2-Halogenated purine nucleosides: synthesis and reactivity. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds. (n.d.). PubMed. [Link]

  • Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies. (2000). PubMed. [Link]

  • Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. (2020). PubMed. [Link]

  • Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. (n.d.). PubMed Central. [Link]

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  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. (n.d.). biorxiv.org. [Link]

  • 8-Bromoguanosine 3',5'-cyclic monophosphate. (n.d.). Wikipedia. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (n.d.). MDPI. [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI. [Link]

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  • What is the mechanism of Fludarabine Phosphate?. (2024). Patsnap Synapse. [Link]

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  • Purine Analogues Drugs Market Size, Trends, Growth Report 2029. (n.d.). Data Bridge Market Research. [Link]

  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. (n.d.). PubMed. [Link]

  • Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. (n.d.). PubMed Central. [Link]

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2013). PubMed. [Link]

  • Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. (n.d.). Wiley Online Library. [Link]

  • Purine Nucleosides. IV. The Synthesis of 6-Halogenated 9-β-D-Ribofuranosylpurines from Inosine and Guanosine1. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (n.d.). PubMed. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. (n.d.). MDPI. [Link]

  • Depressor and pressor actions of purine nucleosides and nucleotides in the anaesthetized rat. (n.d.). PubMed. [Link]

  • challenges, opportunities and guidelines to develop the next generation of radioactive, photoactivated and active site inhibiting metal-based medicines. (2022). Chemical Society Reviews (RSC Publishing). [Link]

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (n.d.). MDPI. [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). NIH. [Link]

  • 8-Bromoguanosine | C10H12BrN5O5. (n.d.). PubChem. [Link]

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  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018). MDPI. [Link]

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Methodological & Application

Synthesis of N7-substituted purines from 2,6,8-Trichloro-7-methylpurine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Synthesis of Diverse N7-Methylpurine Analogs from 2,6,8-Trichloro-7-methylpurine

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction: The Versatility of the Purine Scaffold

The purine heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1] Purine analogs have been successfully developed as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] A key to unlocking this potential lies in the ability to strategically and selectively functionalize the purine ring at its various positions.

2,6,8-Trichloro-7-methylpurine is a highly valuable and versatile starting material for building libraries of complex purine derivatives. The three chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of diverse functional groups. The N7-methyl group not only locks the tautomeric form but also influences the electronic properties of the ring, providing a stable and predictable platform for synthetic exploration.

This guide provides a detailed overview of the chemical principles and step-by-step protocols for leveraging the differential reactivity of 2,6,8-trichloro-7-methylpurine to synthesize mono-, di-, and trisubstituted N7-methylpurine analogs.

Section 1: The Principle of Regioselective Substitution

The synthetic utility of 2,6,8-trichloro-7-methylpurine is rooted in the non-equivalent reactivity of the three chloro-substituted carbon atoms (C6, C2, and C8). This differential reactivity is governed by the electron-withdrawing effects of the ring nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

The established order of reactivity for nucleophilic substitution on the chloropurine core is:

C6 > C2 > C8

  • C6 Position: This is the most electrophilic and sterically accessible position, making it the most reactive towards nucleophiles. Mild reaction conditions are typically sufficient to achieve selective substitution at C6, leaving the chloro groups at C2 and C8 untouched.

  • C2 Position: Following substitution at C6, the C2 position becomes the next most reactive site. Harsher conditions, such as higher temperatures or stronger nucleophiles, are required to displace the chlorine at C2.

  • C8 Position: The C8 position is the least reactive. Substitution at this site often requires significantly elevated temperatures, prolonged reaction times, or the use of highly reactive nucleophiles or metal catalysis.[2]

This reactivity hierarchy is the cornerstone of a strategic approach to purine synthesis, enabling the chemist to "walk" substituents around the purine ring in a controlled manner.

G cluster_0 Reactivity Hierarchy of 2,6,8-Trichloro-7-methylpurine Purine N7-CH3 C6-Cl C2-Cl C8-Cl C6 Position C6 (Most Reactive) Purine:f1->C6 1st Substitution (Mild Conditions) C2 Position C2 (Moderately Reactive) Purine:f2->C2 2nd Substitution (Forced Conditions) C8 Position C8 (Least Reactive) Purine:f3->C8 3rd Substitution (Harsh Conditions)

Figure 1: Reactivity hierarchy for nucleophilic substitution.

Section 2: Synthetic Workflow and Methodologies

A divergent synthetic plan allows for the creation of a wide variety of analogs from a single starting material. The general workflow involves a stepwise increase in the severity of reaction conditions to achieve sequential substitutions.

workflow start 2,6,8-Trichloro- 7-methylpurine mono_sub 6-NuA-2,8-dichloro- 7-methylpurine start->mono_sub  Nucleophile A  Mild Conditions  (e.g., RT to 60°C)   di_sub 6-NuA-2-NuB-8-chloro- 7-methylpurine mono_sub->di_sub  Nucleophile B  Forced Conditions  (e.g., 80-120°C)   tri_sub 6-NuA-2-NuB-8-NuC- 7-methylpurine di_sub->tri_sub  Nucleophile C  Harsh Conditions  (e.g., >140°C or Catalysis)  

Figure 2: General workflow for sequential purine synthesis.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are preferred. They are effective at dissolving the purine substrate and stabilizing the charged Meisenheimer intermediate, thereby accelerating the SNAr reaction. Alcohols like ethanol or n-butanol can also be used, particularly with amine nucleophiles, as they can act as both solvent and a weak base.[3]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial when using amine nucleophiles (as their salt forms). The base neutralizes the HCl generated during the reaction, driving it to completion. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to deprotonate the nucleophile and increase its reactivity.

  • Temperature: Temperature is the primary tool for controlling regioselectivity. Reactions targeting the C6 position are often run at or slightly above room temperature. To target the C2 position, higher temperatures (e.g., 80-120 °C) are necessary to overcome the higher activation energy barrier. Substitution at C8 typically requires even more forcing conditions.[3]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,6,8-Trichloro-7-methylpurine and many reagents are irritants and potentially toxic.

Protocol 1: Selective Monosubstitution at C6

Objective: To synthesize a 6-amino-2,8-dichloro-7-methylpurine derivative. This protocol uses benzylamine as a representative amine nucleophile.

Materials:

  • 2,6,8-Trichloro-7-methylpurine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6,8-trichloro-7-methylpurine (e.g., 1.0 g, 4.21 mmol).

  • Add anhydrous ethanol (20 mL) to dissolve the starting material.

  • Add triethylamine (0.88 mL, 6.32 mmol) to the solution.

  • Add benzylamine (0.51 mL, 4.63 mmol) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 6-(benzylamino)-2,8-dichloro-7-methylpurine.

Protocol 2: Sequential Di-substitution at C6 and C2

Objective: To synthesize a 2,6-diamino-8-chloro-7-methylpurine derivative, starting from the product of Protocol 1. This protocol uses piperidine as the second nucleophile.

Materials:

  • 6-(benzylamino)-2,8-dichloro-7-methylpurine (from Protocol 1) (1.0 eq)

  • Piperidine (3.0 eq)

  • n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (EtOAc, water, brine)

Procedure:

  • In a sealed tube or pressure vessel, combine 6-(benzylamino)-2,8-dichloro-7-methylpurine (e.g., 1.0 g, 3.25 mmol) and n-butanol (15 mL).

  • Add piperidine (0.96 mL, 9.75 mmol) to the mixture.

  • Seal the vessel securely and heat the reaction mixture to 120-130 °C in a heating block or oil bath. Caution: Reaction is under pressure.

  • Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the vessel to room temperature before opening.

  • Concentrate the reaction mixture under reduced pressure to remove the n-butanol.

  • Perform a standard aqueous workup as described in Protocol 1 (steps 8-10).

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-(benzylamino)-2-(piperidin-1-yl)-8-chloro-7-methylpurine.

Section 4: Representative Data and Characterization

The successful synthesis of these analogs must be confirmed through rigorous analytical characterization.

Position Nucleophile Typical Conditions Expected Yield Key ¹H NMR Signals (δ, ppm)
C6AnilineEtOH, TEA, 80 °C, 6h70-90%~8.5 (NH), 7.2-7.8 (Ar-H), ~4.0 (N-CH₃)
C6MethoxideMeOH, NaOMe, RT, 2h85-95%~4.1 (O-CH₃), ~4.0 (N-CH₃)
C2Cyclopropylaminen-BuOH, 120 °C, 18h60-80%~6.5 (NH), ~4.0 (N-CH₃), ~2.8 (CH), ~0.8 (CH₂)
C2ThiophenolDMF, K₂CO₃, 100 °C, 5h75-90%7.4-7.6 (Ar-H), ~4.0 (N-CH₃)

Note: Data are illustrative and will vary based on the specific nucleophile and exact reaction conditions.

Section 5: Troubleshooting and Expert Considerations

  • Low Yields: If yields are poor, ensure all reagents and solvents are anhydrous, as water can hydrolyze the chloropurine starting material, especially at elevated temperatures. Consider increasing the amount of base or nucleophile.

  • Lack of Selectivity: If di-substitution is observed when targeting mono-substitution, reduce the reaction temperature and/or time. Conversely, if a reaction is not proceeding, incrementally increase the temperature.

  • Insoluble Products: Some purine derivatives exhibit poor solubility. It may be necessary to use alternative solvents for chromatography (e.g., dichloromethane/methanol) or to purify via recrystallization.

  • Sterically Hindered Nucleophiles: Bulky nucleophiles will react more slowly. They may require higher temperatures and longer reaction times to achieve good conversion. This can sometimes be used to enhance selectivity between the C2 and C8 positions.

Conclusion

2,6,8-Trichloro-7-methylpurine is a powerful scaffold for the synthesis of N7-substituted purine libraries. By carefully controlling reaction parameters—primarily temperature—researchers can exploit the intrinsic reactivity hierarchy of the C6, C2, and C8 positions. This strategic, sequential substitution methodology provides a reliable and versatile pathway to novel purine analogs for applications in drug discovery and chemical biology, particularly in the development of targeted therapies like kinase inhibitors.[1]

References

  • Špaček, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Doležal, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available at: [Link]

  • Aparici-Espert, I., et al. (2023). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. Chemical Society Reviews. Available at: [Link]

  • Wang, G., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. Available at: [Link]

  • Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Drug Targets. Available at: [Link]

  • SIELC Technologies. (2018). 2,6,8-Trichloropurine. SIELC Technologies. Available at: [Link]

  • Hunter, K. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Available at: [Link]

  • de Farias, F. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Doubtnut. (2020). The correct order of reactivity of halogens is. YouTube. Available at: [Link]

  • Karaman, B., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. Available at: [Link]

  • Nakagawa, R., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

  • D’Erasmo, M. P., & D’Accolti, L. (2020). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. Available at: [Link]

  • Van Epps, S., et al. (2013). Design and synthesis of tricyclic cores for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Janssen. (2013). Novel Mps1 Kinase Inhibitors: From Purine to Pyrrolopyrimidine and Quinazoline Leads. Janssen. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylation of Purine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for one of the most persistent challenges in heterocyclic chemistry: achieving regioselectivity in the methylation of purine precursors. As researchers and drug development professionals, obtaining a specific methylated isomer is often critical for biological activity and intellectual property. This resource combines foundational principles with field-proven protocols to help you navigate and resolve common selectivity issues.

Section 1: Frequently Asked Questions - The Fundamentals of Purine Methylation

This section addresses the core principles governing the reactivity of the purine scaffold. Understanding these fundamentals is the first step in diagnosing and solving selectivity problems.

Q1: Why is achieving selective methylation on purines so challenging?

The difficulty arises from the inherent electronic structure of the purine ring system. It is a nitrogen-rich heterocycle with multiple nucleophilic centers. For a typical purine precursor, methylation can potentially occur at several nitrogen atoms, primarily N1, N3, N7, and N9, as well as on exocyclic functional groups (e.g., O6 of guanine or the amino groups of adenine and guanine). The relative nucleophilicity of these sites is often similar, leading to the formation of multiple isomers under standard alkylation conditions.[1]

Q2: What are the most common competing sites for methylation on a purine core?

The most prevalent issue is the competition between the N7 and N9 positions of the imidazole portion of the purine ring.[2][3] For many applications, particularly in the synthesis of nucleoside analogues, the N9-alkylated product is the desired isomer. However, the N7 isomer is frequently formed as a significant, and sometimes major, byproduct. Alkylation at the O6 position of guanine and the N1 position of adenine are also common side reactions that must be controlled.[1]

Q3: What key factors determine the N7 vs. N9 methylation ratio?

The outcome of a purine methylation reaction is a delicate balance of several factors. There is no single "magic bullet," and optimization often requires a multi-parameter approach. The key levers you can pull are:

  • Steric Hindrance: The size of the alkylating agent and the substituents already on the purine ring can influence the accessibility of each nitrogen atom.

  • Solvent: The polarity and type of solvent can differentially solvate the purine anion and the transition states, altering the energy barriers for reaction at different sites.[4]

  • Base: The choice of base affects the deprotonation equilibrium and the nature of the resulting purine salt, which in turn influences reactivity.[4]

  • Temperature and Reaction Time: These factors determine whether the reaction is under kinetic or thermodynamic control.[2]

  • Protecting Groups: Strategically placed protecting groups can block undesired reactive sites, forcing the reaction to occur at the intended position.[2]

Below is a diagram illustrating the primary sites of contention in purine methylation.

G cluster_purine Purine Core Reactivity cluster_products Potential Isomeric Products Purine Purine Precursor (e.g., Adenine, Guanine) N9_Isomer N9-Methylated (Often Thermodynamic Product) Purine->N9_Isomer Major Pathway (Desired) N7_Isomer N7-Methylated (Often Kinetic Product) Purine->N7_Isomer Competing Pathway Other_Isomers Other Products (N1, N3, O6, etc.) Purine->Other_Isomers Side Reactions MethylatingAgent Methylating Agent (e.g., CH3I, DMS) MethylatingAgent->Purine Reaction Conditions (Solvent, Base, Temp)

Caption: Competing reaction pathways in purine methylation.

Section 2: Troubleshooting Guide - Solving Specific Selectivity Issues

This section provides direct answers and actionable advice for common experimental failures.

Q4: My reaction gives a nearly 1:1 mixture of N7 and N9 isomers. How can I increase N9 selectivity?

This is a classic problem often indicative of a reaction where both kinetic and thermodynamic pathways are competitive. To favor the N9 isomer, which is typically the more thermodynamically stable product, you should adjust conditions to allow the reaction to reach equilibrium.

Causality: The N7 position is often more sterically accessible and can react faster (kinetic control), while the N9 position, involved in tautomeric equilibria, often leads to the more stable final product (thermodynamic control).[2]

Troubleshooting Steps:

  • Switch to a Weaker Base/Anhydrous Conditions: Strong bases can generate a highly reactive, delocalized anion, leading to poor selectivity. Try using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[4] This promotes the formation of a specific salt that can favor N9 alkylation.

  • Increase Reaction Temperature and Time: Gently heating the reaction (e.g., to 50-80 °C) and extending the reaction time can allow an initially formed kinetic N7-product to rearrange to the more stable N9-product. Monitor the reaction by LC/MS to track the isomer ratio over time.[3]

  • Employ the Mitsunobu Reaction: For attaching larger alkyl groups (not just methyl), the Mitsunobu reaction is exceptionally reliable for achieving high N9 selectivity with purine precursors.[4][5]

  • Use Steric Shielding: If the purine has a suitable substituent at the C6 position, it may sterically hinder the N7 position, thus favoring alkylation at N9.[6]

Q5: I am trying to synthesize the N7-methylated purine, but the N9 isomer is the major product. How can I favor the kinetic N7 product?

To favor the N7 isomer, you need to operate under strict kinetic control, where the fastest-forming product is isolated before it has a chance to rearrange.

Causality: The N7-alkylation pathway often has a lower activation energy but leads to a less stable product compared to N9-alkylation. Therefore, conditions that favor speed over stability are required.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize the energy available for the system to overcome the higher activation barrier of the N9 pathway or for any formed N7 product to rearrange.

  • Use a Silylation Strategy: A highly effective method involves transiently protecting the purine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[3] The silylated intermediate can then be reacted with an alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). This approach has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[2]

  • Choose the Right Base/Solvent Combination: Using strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) at low temperatures can rapidly generate the purine anion, which can then be trapped with the methylating agent before equilibration occurs.

Q6: My guanine precursor is being methylated on the O6 position. How do I prevent this side reaction?

O6 methylation of guanine is a common and problematic side reaction, as it alters the hydrogen bonding capabilities of the molecule. Preventing this requires either directing the alkylation away from the oxygen or using a protecting group.

Causality: The O6 oxygen on the guanine ring is a nucleophilic site, and its reactivity is competitive with the ring nitrogens, especially under certain conditions.[1]

Troubleshooting Steps:

  • Protect the Exocyclic Amine (N2): While it may seem counterintuitive, protecting the N2 amino group (e.g., with an acetyl or isobutyryl group) can alter the electronic distribution in the pyrimidine ring, reducing the nucleophilicity of the O6 position.

  • Use "Hard" vs. "Soft" Reagents (HSAB Theory): According to Hard and Soft Acid-Base theory, the ring nitrogens are "softer" nucleophiles than the exocyclic oxygen. Using a "softer" methylating agent may favor reaction at the nitrogen positions. However, in practice, solvent and counter-ion effects often dominate.

  • Optimize the Base and Solvent: Conditions that favor N-alkylation over O-alkylation are generally preferred. Using K₂CO₃ in DMF is a common starting point that often minimizes O-alkylation compared to stronger bases like NaH.

Q7: How can I reliably distinguish between my N7 and N9 methylated isomers?

Incorrectly identifying isomers is a major pitfall. While TLC and HPLC can separate the isomers, definitive structural assignment requires spectroscopic analysis, primarily NMR.

Causality: The electronic environment of the carbon atoms in the purine ring is different depending on the position of the methyl group. This leads to predictable differences in their NMR chemical shifts.

Troubleshooting Steps:

  • Utilize ¹³C NMR Chemical Shift Differences: A highly reliable method is to compare the chemical shifts of the C5 and C8 carbons. The difference (Δδ = δC5 - δC8) is significantly larger for N7-alkylated purines compared to their N9-alkylated counterparts.[2][3]

  • Perform a NOESY Experiment: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the structure through-space. For an N7-isomer with a substituent at C6 (e.g., a methoxy group), a cross-peak will be observed between the protons of the N7-methyl group and the protons of the C6-substituent. This interaction is absent in the N9-isomer.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): While MS cannot distinguish between isomers on its own, it is essential to confirm that your isolated products have the correct mass and elemental composition.

The following diagram outlines a logical workflow for troubleshooting poor regioselectivity.

G cluster_N9 To Increase N9 Isomer (Thermodynamic) cluster_N7 To Increase N7 Isomer (Kinetic) Start Problem: Poor Regioselectivity (N7/N9 Mixture) Goal What is the Desired Isomer? Start->Goal N9_Action1 Use Weaker Base (K2CO3, Cs2CO3) Goal->N9_Action1 N9 N7_Action1 Decrease Temperature (-78°C to 0°C) Goal->N7_Action1 N7 N9_Action2 Increase Temp & Time N9_Action1->N9_Action2 N9_Action3 Try Mitsunobu Conditions N9_Action2->N9_Action3 Analyze Analyze Isomer Ratio (NMR, HPLC/LCMS) N9_Action3->Analyze N7_Action2 Use Silylation Strategy (BSA, SnCl4) N7_Action1->N7_Action2 N7_Action3 Use Strong, Non-nucleophilic Base (LiHMDS, NaH) N7_Action2->N7_Action3 N7_Action3->Analyze Analyze->Goal Further Optimization Needed End Optimized Protocol Analyze->End Desired Selectivity Achieved

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2,6,8-Trichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on 2,6,8-trichloro-7-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired substitution patterns with high yield and purity.

Understanding the Reactivity of 2,6,8-Trichloro-7-methylpurine

2,6,8-trichloro-7-methylpurine is a highly valuable starting material for the synthesis of a diverse range of purine derivatives, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, antivirals, and anticancer agents. The three chloro-substituents on the purine ring exhibit differential reactivity towards nucleophiles, allowing for sequential and regioselective substitutions. This differential reactivity is the key to unlocking the synthetic potential of this molecule.

Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) on the trichloropurine core is C6 > C2 > C8. The chlorine at the C6 position is the most labile, followed by the one at C2, with the C8 chlorine being the least reactive. This selectivity is governed by the electron-withdrawing effects of the nitrogen atoms within the purine ring system, which stabilize the Meisenheimer intermediates formed during the substitution process. However, this order can be influenced by various factors including the nature of the nucleophile, solvent, temperature, and the presence of catalysts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break down the potential culprits and their solutions:

  • Insufficient Nucleophile Strength: The nucleophilicity of your reagent is paramount. If you are using a weak nucleophile, the reaction may not proceed at a reasonable rate.

    • Solution: Consider using a stronger nucleophile if your desired product allows for it. For amine nucleophiles, ensure the free base form is present in sufficient concentration. You can often achieve this by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl generated during the reaction. For alcohol or thiol nucleophiles, deprotonation with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide or thiolate is often necessary.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to find the optimal temperature that promotes the desired reaction without leading to decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[1]

  • Catalyst Inefficiency or Absence: For less reactive positions like C2 and C8, or with challenging nucleophiles, a catalyst might be necessary.

    • Solution: For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination can be effective. For C-C bond formation, Suzuki or Stille couplings are commonly employed, particularly for substitution at the C8 position after initial substitutions at C6 and C2.[2]

Question 2: I am observing a mixture of products with substitution at multiple positions. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is the cornerstone of working with 2,6,8-trichloro-7-methylpurine. Here’s how to steer the reaction towards your desired isomer:

  • Temperature Control is Key: The differential reactivity of the chloro-substituents is temperature-dependent.

    • Solution: To favor substitution at the most reactive C6 position, perform the reaction at a lower temperature (e.g., room temperature or slightly above). To encourage substitution at the less reactive C2 or C8 positions (after C6 has reacted), higher temperatures will be required. A stepwise approach with purification of the intermediate monosubstituted product is often the most reliable strategy for obtaining pure disubstituted or trisubstituted purines.

  • Stoichiometry of the Nucleophile: The amount of nucleophile used can influence the product distribution.

    • Solution: Use of a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents) will favor monosubstitution at the most reactive site. An excess of the nucleophile will increase the likelihood of multiple substitutions.

The following diagram illustrates a typical decision-making workflow for achieving selective substitution:

G cluster_conditions Reaction Conditions start Start with 2,6,8-trichloro-7-methylpurine low_temp Low Temperature (e.g., RT to 50°C) 1 eq. Nucleophile start->low_temp c6_sub Target C6 Substitution c2_sub Target C2 Substitution c8_sub Target C8 Substitution product_c6 6-substituted-2,8-dichloro -7-methylpurine low_temp->product_c6 Selective Substitution high_temp_c2 Higher Temperature (e.g., 80-120°C) 1 eq. Nucleophile product_c6c2 2,6-disubstituted-8-chloro -7-methylpurine high_temp_c2->product_c6c2 Selective Substitution high_temp_c8 High Temperature (e.g., >120°C or Catalysis) 1 eq. Nucleophile product_c6c2c8 2,6,8-trisubstituted -7-methylpurine high_temp_c8->product_c6c2c8 Substitution product_c6->high_temp_c2 product_c6c2->high_temp_c8

Caption: Decision workflow for regioselective substitution.

Question 3: I am observing significant amounts of a byproduct that appears to be a hydroxylated purine. What is happening and how can I prevent it?

Answer:

The formation of hydroxylated byproducts is a common issue, arising from the hydrolysis of the chloro-substituents. This is particularly problematic when using aqueous bases or in the presence of residual water in your solvents.

  • Cause: The chloropurine is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and base. The resulting hydroxypurine (or purinone) is often unreactive towards further substitution and can complicate purification. The acidity of the reaction medium can also play a role; strongly acidic conditions can also promote hydrolysis.[3]

  • Prevention:

    • Strict Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

    • Choice of Base: If a base is required, opt for a non-nucleophilic, anhydrous organic base like DIPEA or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Avoid aqueous bases like NaOH or K2CO3 unless the reaction is known to be compatible.

    • pH Control: Maintaining a neutral or slightly basic pH is generally advisable to minimize hydrolysis.[3]

Question 4: My purification is challenging due to the presence of starting material and multiple products. What are the best practices for purification and monitoring?

Answer:

Effective reaction monitoring and a well-planned purification strategy are essential for obtaining pure compounds.

  • Reaction Monitoring:

    • TLC: A quick and easy way to follow the reaction progress. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product.

    • HPLC/LC-MS: High-performance liquid chromatography (HPLC) coupled with a UV detector and a mass spectrometer (MS) is the gold standard for monitoring these reactions.[4][5] It provides accurate information on the conversion of the starting material and the formation of products and byproducts.

  • Purification:

    • Column Chromatography: This is the most common method for purifying purine derivatives. Silica gel is typically used as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is often effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for the three chlorine atoms in 2,6,8-trichloro-7-methylpurine?

A1: The generally accepted order of reactivity for nucleophilic substitution is C6 > C2 > C8. The chlorine at the C6 position is the most susceptible to substitution, followed by the chlorine at C2, and finally the chlorine at C8. This allows for a stepwise and controlled introduction of different nucleophiles.

Q2: Can I introduce three different nucleophiles onto the purine ring?

A2: Yes, this is one of the key advantages of using 2,6,8-trichloro-7-methylpurine. By carefully controlling the reaction conditions (temperature, stoichiometry) and isolating the intermediates at each step, it is possible to sequentially introduce three different nucleophiles at the C6, C2, and C8 positions.

Q3: Are there any known side reactions to be aware of?

A3: Besides hydrolysis, another potential side reaction is dehalogenation, where a chlorine atom is replaced by a hydrogen atom. This can occur under certain reductive conditions or at very high temperatures.[6] Careful control of the reaction environment is crucial to minimize this.

Q4: What analytical techniques are best for characterizing the substituted purine products?

A4: A combination of techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (1H and 13C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups.

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Experimental Protocols

Protocol 1: Selective Monosubstitution at the C6 Position with an Amine

This protocol describes a general procedure for the selective amination of the C6 position.

  • To a solution of 2,6,8-trichloro-7-methylpurine (1.0 eq) in a suitable anhydrous solvent (e.g., n-butanol, DMF, or ACN) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine nucleophile (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and MS.

Protocol 2: Substitution at the C2 Position of a 6-Substituted-2,8-dichloro-7-methylpurine

This protocol assumes you have successfully synthesized and purified the C6-substituted intermediate.

  • Dissolve the 6-substituted-2,8-dichloro-7-methylpurine (1.0 eq) and the second nucleophile (1.2 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO) in a microwave-safe reaction vial.

  • Add a suitable base if necessary (e.g., K2CO3 or Cs2CO3).

  • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

  • Characterize the purified product.

The following diagram illustrates the general workflow for synthesis and purification:

G start Reaction Setup (Anhydrous Conditions) reaction Nucleophilic Substitution (Controlled Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

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Technical Support Center: Stability Testing of 2,6,8-Trichloro-7-methylpurine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6,8-Trichloro-7-methylpurine. It is designed to be a practical resource for designing, executing, and troubleshooting stability studies of solutions containing this compound.

Introduction to the Stability of 2,6,8-Trichloro-7-methylpurine

2,6,8-Trichloro-7-methylpurine is a synthetic purine derivative with significant potential in biochemical research and as a pharmaceutical reference standard.[1][2] Its molecular structure, characterized by three chlorine atoms and a methyl group on the purine core, dictates its reactivity and stability profile.[1] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage conditions and shelf-life in pharmaceutical applications.

Forced degradation studies are a crucial component of this process, providing insights into the potential degradation pathways and the intrinsic stability of the molecule.[3][4] These studies are essential for the development of stability-indicating analytical methods, which are capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[3]

This technical support center will guide you through the key aspects of stability testing for 2,6,8-Trichloro-7-methylpurine solutions, from initial solution preparation to troubleshooting common analytical challenges.

Troubleshooting Guide: Common Issues in Stability Testing

This section addresses specific problems that may arise during the stability testing of 2,6,8-Trichloro-7-methylpurine solutions in a question-and-answer format.

Question 1: Why am I observing poor solubility of 2,6,8-Trichloro-7-methylpurine in my chosen solvent?

  • Answer: 2,6,8-Trichloro-7-methylpurine, like many purine analogs, can exhibit limited solubility in aqueous solutions.[5] The presence of three chlorine atoms contributes to its lipophilic character.

    • Causality: The purine ring itself has polar character, but the three chloro-substituents increase the molecule's nonpolar surface area. If you are using a highly polar solvent like water alone, you may struggle to achieve your desired concentration.

    • Troubleshooting Steps:

      • Solvent Selection: Consider using a co-solvent system. A mixture of water with a miscible organic solvent such as acetonitrile, methanol, or ethanol can significantly improve solubility. Start with a small percentage of organic solvent and gradually increase it until the compound dissolves.

      • pH Adjustment: The solubility of purine derivatives can be pH-dependent. Although 2,6,8-Trichloro-7-methylpurine does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes influence solubility. However, be aware that altering the pH can also affect the compound's stability.

      • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound. However, be cautious with heating, as it can accelerate degradation.

Question 2: I am seeing unexpected peaks in my HPLC chromatogram even at the initial time point. What could be the cause?

  • Answer: The appearance of extraneous peaks at the beginning of a stability study can be due to several factors, including impurities in the starting material, degradation during sample preparation, or interactions with your analytical system.

    • Causality: The starting material may contain related substances from its synthesis. Alternatively, the compound might be degrading upon dissolution in your chosen solvent or interacting with the HPLC mobile phase.

    • Troubleshooting Steps:

      • Characterize Starting Material: Obtain a certificate of analysis (CoA) for your batch of 2,6,8-Trichloro-7-methylpurine to understand the impurity profile.

      • Evaluate Sample Preparation: Prepare a fresh solution and inject it immediately into the HPLC system to minimize the chance of degradation before analysis.

      • Mobile Phase Compatibility: Ensure your mobile phase is compatible with the compound. Highly acidic or basic mobile phases can cause on-column degradation. A neutral or near-neutral pH is often a good starting point.

      • System Blank: Inject a blank (your sample solvent without the compound) to ensure the peaks are not originating from your solvent or the HPLC system itself.

Question 3: My assay values are decreasing rapidly under acidic stress conditions. What is the likely degradation pathway?

  • Answer: Chlorinated purines are susceptible to hydrolysis, particularly at the C2, C6, and C8 positions, which are electron-deficient and thus prone to nucleophilic attack. Acid catalysis can accelerate this process.

    • Causality: In an acidic environment, the purine ring can be protonated, making the carbon atoms attached to the chlorine atoms even more electrophilic. Water molecules can then act as nucleophiles, leading to the displacement of chloride ions and the formation of hydroxylated purine derivatives.

    • Predicted Degradation Products: You are likely forming mono-, di-, or tri-hydroxy-7-methylpurine derivatives.

    • Mitigation/Investigation:

      • Milder Acid Conditions: If the degradation is too rapid, consider using a lower concentration of acid or conducting the experiment at a lower temperature.

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the masses of the degradation products. This will help in confirming the proposed hydrolytic degradation pathway.

Question 4: I am observing significant degradation under basic conditions. What is the mechanism?

  • Answer: Similar to acidic conditions, basic hydrolysis can also occur. Hydroxide ions are strong nucleophiles that can attack the electron-deficient carbon atoms of the purine ring.

    • Causality: The hydroxide ion directly attacks the carbon-chlorine bond, leading to the substitution of chlorine with a hydroxyl group. The rate of degradation is expected to increase with increasing pH.

    • Troubleshooting:

      • Control pH: Use a buffered solution to maintain a constant pH throughout the experiment.

      • Temperature Control: Perform the study at a controlled, and if necessary, reduced temperature to slow down the degradation rate.

Question 5: My photostability study shows significant degradation. How can I protect my solutions?

  • Answer: The purine ring system contains chromophores that can absorb UV light, leading to photodegradation.

    • Causality: Upon absorption of light, the molecule can be excited to a higher energy state, making it more reactive. This can lead to various reactions, including oxidation or cleavage of the purine ring.

    • Protective Measures:

      • Use Amber Glassware: Always prepare and store solutions of 2,6,8-Trichloro-7-methylpurine in amber volumetric flasks and vials to protect them from light.

      • Minimize Exposure: During handling and analysis, minimize the exposure of the solutions to direct light.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting stability studies on 2,6,8-Trichloro-7-methylpurine solutions.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 2,6,8-Trichloro-7-methylpurine reference standard.

    • Transfer the powder to a 10 mL amber volumetric flask.

    • Add approximately 5 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Sonicate for 5-10 minutes to aid dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix well.

  • Working Solution Preparation (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with the mobile phase to be used for HPLC analysis.

    • Mix thoroughly.

Protocol 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Withdraw aliquots at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 2,6,8-Trichloro-7-methylpurine in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • Also, place a solution of the compound in a suitable solvent in an oven at a lower temperature (e.g., 60°C).

    • At various time points, prepare solutions from the solid sample and dilute the stressed solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 2,6,8-Trichloro-7-methylpurine in a transparent container to a photostability chamber with a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Protocol 3: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Suggested Starting HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm (or a wavelength determined by UV spectral analysis of the compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Visualization

Table 1: Hypothetical Forced Degradation Data for 2,6,8-Trichloro-7-methylpurine
Stress ConditionTime (hours)Assay of Parent Compound (%)% DegradationNumber of Degradation Peaks
0.1 M HCl (60°C)885.214.82
0.1 M NaOH (RT)478.521.53
3% H₂O₂ (RT)2492.17.91
Thermal (80°C, solid)4898.51.51
Photolytic2489.710.32
Diagram 1: General Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in ACN/Water) prep_work Prepare Working Solution (e.g., 100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_work->base oxide Oxidation (3% H₂O₂) prep_work->oxide thermal Thermal Stress (Solid & Solution) prep_work->thermal photo Photolytic Stress (UV/Vis Light) prep_work->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS for Peak Identification (if needed) hplc->lcms Characterize Degradants eval_data Calculate % Degradation & Mass Balance hplc->eval_data pathway Propose Degradation Pathways eval_data->pathway

Caption: Workflow for conducting forced degradation studies of 2,6,8-Trichloro-7-methylpurine.

Diagram 2: Predicted Hydrolytic Degradation Pathway

G parent 2,6,8-Trichloro-7-methylpurine C₆H₃Cl₃N₄ mono_hydroxy Monohydroxy-dichloro-7-methylpurine C₆H₄Cl₂N₄O parent->mono_hydroxy + H₂O - HCl di_hydroxy Dihydroxy-chloro-7-methylpurine C₆H₅ClN₄O₂ mono_hydroxy->di_hydroxy + H₂O - HCl tri_hydroxy Trihydroxy-7-methylpurine C₆H₆N₄O₃ di_hydroxy->tri_hydroxy + H₂O - HCl

Caption: Predicted sequential hydrolysis of 2,6,8-Trichloro-7-methylpurine.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 2,6,8-Trichloro-7-methylpurine solutions? A: Based on its chemical structure, solutions of 2,6,8-Trichloro-7-methylpurine should be stored in tightly sealed amber containers at refrigerated temperatures (2-8°C) to minimize degradation from hydrolysis, oxidation, and light. For long-term storage, freezing the solution may be an option, but a freeze-thaw stability study should be conducted to ensure the compound remains stable.

Q: What safety precautions should I take when handling 2,6,8-Trichloro-7-methylpurine? A: As a chlorinated organic compound, 2,6,8-Trichloro-7-methylpurine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work in a well-ventilated area or a fume hood, especially when handling the solid powder.[6] Dispose of waste according to your institution's guidelines for chemical waste.[6][7]

Q: Can I use a different HPLC column for my analysis? A: Yes, the choice of HPLC column can be adapted based on the specific separation needs. While a C18 column is a good starting point, other reverse-phase columns like C8 or phenyl columns, or even HILIC columns for more polar degradants, could provide better resolution of specific degradation products. Method development and validation will be necessary for any new column.

Q: How do I establish acceptance criteria for the degradation products? A: The establishment of acceptance criteria for degradation products is guided by ICH guidelines and depends on the intended use of the compound. For pharmaceutical applications, the limits are based on the dose of the drug and the potential toxicity of the impurity. For research purposes, the acceptable level of degradation will depend on the tolerance of the specific assay or experiment.

References

  • Holland-Frei Cancer Medicine. 8th edition. Purine Analogs. Available from: [Link]

  • Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate. PubMed. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available from: [Link]

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  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI. Available from: [Link]

  • Identification, Formation, and Predicted Toxicity of Halogenated DBPs Derived from Tannic Acid and Its Biodegradation Products. PubMed. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Identification, Formation and Predicted Toxicity of Halogenated DBPs Derived from Tannic Acid and Its Biodegradation Products. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Effects of excipients on the stability of medicinal products. ResearchGate. Available from: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. AAPS. Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Available from: [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. NIH. Available from: [Link]

  • (PDF) Exploration of Degradation Chemistry by Advanced Analytical Methodology. ResearchGate. Available from: [Link]

  • (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. Available from: [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. Available from: [Link]

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Available from: [Link]

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  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available from: [Link]

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  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. Available from: [Link]

  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. BrJAC. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Quantifying protein residues in APIs: Bradford assay mechanism and limitations, outperformed by HILIC-MS/MS. ResearchGate. Available from: [Link]

  • Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans. PMC - PubMed Central. Available from: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. EDA. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. Available from: [Link]

  • IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS. Purdue University Graduate School. Available from: [Link]

  • Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. AAPS. Available from: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available from: [Link]

  • Analytical method development, identification, and characterization of stress degradation products of idelalisib by ultrahigh‐performance liquid chromatography with photodiode array and ultrahigh‐performance liquid chromatography with electrospray ionization quadrupole time‐of‐flight mass spectrometry studies. ResearchGate. Available from: [Link]

  • A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. Available from: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available from: [Link]

  • Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices. MDPI. Available from: [Link]

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  • Quality Guidelines. ICH. Available from: [Link]

  • Probiotics Lactobacillus acidophilus LA4 and Lacticaseibacillus paracasei F5 Alleviate Cognitive Dysfunction in Alzheimer's Disease Models: A Dual-Screening Study in Drosophila and Mice. MDPI. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2,6,8-Trichloro-7-methylpurine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic building blocks, halogenated purines are indispensable intermediates. This guide provides an in-depth technical comparison of 2,6,8-Trichloro-7-methylpurine, a highly functionalized purine scaffold, with its common alternatives. By examining their analytical profiles, reactivity, and stability, we aim to equip researchers with the necessary insights to make informed decisions for their specific synthetic applications.

Understanding the Landscape: A Comparative Overview

2,6,8-Trichloro-7-methylpurine is a versatile reagent, with its three chlorine atoms offering multiple sites for nucleophilic substitution, enabling the synthesis of a diverse range of substituted purine derivatives. The methyl group at the 7-position pre-empts N7-alkylation, a common side reaction with related purines, thus offering regioselective outcomes. However, the choice of a starting material is seldom straightforward. Factors such as cost, availability, and the specific reactivity required for a synthetic step may lead researchers to consider alternatives.

This guide focuses on a comparative analysis of 2,6,8-Trichloro-7-methylpurine against three other commercially available and synthetically relevant halogenated purines:

  • 2,6,8-Trichloropurine: The unmethylated parent compound.

  • 2,6-Dichloropurine: A less halogenated analog.

  • 6-Chloroguanine (2-Amino-6-chloropurine): A purine with a different substitution pattern, offering alternative reactivity.

The Certificate of Analysis: A Window into Quality

A Certificate of Analysis (CoA) is a crucial document that attests to the quality and purity of a chemical reagent.[1] While batch-specific CoAs are provided by suppliers upon request, the following table presents a typical CoA for 2,6,8-Trichloro-7-methylpurine, constructed from supplier data and common analytical specifications for such compounds. This will serve as our baseline for comparison.

Table 1: Typical Certificate of Analysis for 2,6,8-Trichloro-7-methylpurine

Test Specification Typical Result Method
Appearance White to off-white powderConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 95%97.2%HPLC
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Melting Point Report188-192 °CUSP <741>

Comparative Specifications of Halogenated Purines

To provide a clear comparison, the following table summarizes the typical specifications for 2,6,8-Trichloro-7-methylpurine and its selected alternatives.

Table 2: Comparative Specifications of Selected Halogenated Purines

Parameter 2,6,8-Trichloro-7-methylpurine 2,6,8-Trichloropurine [2][3]2,6-Dichloropurine [4]6-Chloroguanine [5]
CAS Number 16404-16-32562-52-95451-40-110310-21-1
Molecular Formula C₆H₃Cl₃N₄C₅HCl₃N₄C₅H₂Cl₂N₄C₅H₄ClN₅
Molecular Weight 237.48223.45189.00169.57
Typical Purity ≥ 95%≥ 95%≥ 97%≥ 97%
Appearance White to off-white powderWhite to yellow solidWhite crystalline solidAlmost white crystalline powder
Melting Point 188-192 °C~185 °C (decomp)185-195 °C (decomp)>300 °C

Analytical Methodologies for Quality Control

Ensuring the identity and purity of these starting materials is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity determination of purine analogs.[6][7][8][9]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for the analysis of chlorinated purines. Method optimization (e.g., gradient profile, wavelength) may be required for specific compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar purine analogs.

  • Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape and resolution of the nitrogen-containing heterocyclic compounds.

  • Gradient Elution: Necessary to elute both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.

  • UV Detection at 254 nm: Purine rings exhibit strong absorbance at this wavelength, providing good sensitivity.

Reactivity and Performance in Synthetic Chemistry

The primary utility of these chlorinated purines lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the purine ring system, further enhanced by the chloro-substituents, facilitates the displacement of chloride ions by a variety of nucleophiles.

Comparative Reactivity

The reactivity of the chloro-substituents on the purine ring generally follows the order C6 > C2 > C8 in neutral purines, while in anionic purines, the order is 6 > 8 > 2. The presence of a methyl group at N7 in 2,6,8-Trichloro-7-methylpurine influences the electronic distribution and can affect the reactivity at the C8 position.

Key Reactivity Differences:

  • 2,6,8-Trichloro-7-methylpurine vs. 2,6,8-Trichloropurine: The N7-methylation in the former directs substitution and prevents isomerization that can occur with the unmethylated analog under certain reaction conditions. This leads to cleaner reaction profiles and simplifies purification.

  • 2,6-Dichloropurine: Lacking the C8-chloro group, this analog is suitable for syntheses where functionalization at the C8 position is not required or desired. It is a common precursor for the synthesis of various 2,6-disubstituted purines.[10][11]

  • 6-Chloroguanine: The presence of the amino group at C2 significantly alters the electronic properties of the purine ring, making the C6-chloro group highly susceptible to nucleophilic displacement. This compound is a key intermediate in the synthesis of guanine-based therapeutics.[12][13]

The following diagram illustrates the relative reactivity of the chloro-substituents and the impact of the N7-methylation.

G cluster_0 Reactivity Comparison cluster_1 Key Features A 2,6,8-Trichloro-7-methylpurine A_feat N7-methylation prevents isomerization C6, C2, C8 reactive sites A->A_feat Characteristics B 2,6,8-Trichloropurine B_feat Potential for N7/N9 isomerization C6, C2, C8 reactive sites B->B_feat Characteristics C 2,6-Dichloropurine C_feat C6, C2 reactive sites C->C_feat Characteristics D 6-Chloroguanine D_feat Highly activated C6 site C2-amino group for further modification D->D_feat Characteristics

Caption: Key features influencing the synthetic utility of the compared purine analogs.

Stability Considerations

The stability of starting materials is a critical factor, especially for long-term storage and use in multi-step syntheses.[14] Halogenated purines are generally stable solids at room temperature. However, their stability can be affected by factors such as humidity and pH, particularly in solution.

General Stability Profile:

  • Solid State: All four compounds are relatively stable as solids when stored in a cool, dry place, protected from light.

  • Solution Stability: In solution, their stability is pH-dependent. Under strongly basic conditions, hydrolysis of the chloro-substituents can occur. The rate of hydrolysis will vary depending on the specific compound and the position of the chlorine atom.

Experimental Protocol: Accelerated Stability Study (Solution)

This protocol outlines a basic procedure to assess the short-term stability of a halogenated purine in solution.

  • Sample Preparation: Prepare a solution of the purine analog (e.g., 0.5 mg/mL) in a relevant solvent system (e.g., a mixture of acetonitrile and water).

  • Storage Conditions: Store aliquots of the solution at an elevated temperature (e.g., 40°C) and at a control temperature (e.g., 4°C).

  • Time Points: Analyze the samples at initial (T=0), 24 hours, 48 hours, and 72 hours.

  • Analysis: Use the HPLC method described in Section 4 to determine the purity of the sample at each time point.

  • Data Evaluation: Compare the purity values over time to assess the degradation of the compound under accelerated conditions.

The following workflow diagram illustrates the process of a solution stability study.

G start Prepare Solution of Purine Analog storage Store at 40°C and 4°C start->storage t0 Analyze at T=0 storage->t0 Initial Analysis t24 Analyze at T=24h storage->t24 t48 Analyze at T=48h storage->t48 t72 Analyze at T=72h storage->t72 evaluate Evaluate Purity vs. Time t0->evaluate t24->evaluate t48->evaluate t72->evaluate

Caption: Workflow for an accelerated solution stability study of a purine analog.

Conclusion and Recommendations

The choice between 2,6,8-Trichloro-7-methylpurine and its alternatives is highly dependent on the specific goals of a synthetic project.

  • 2,6,8-Trichloro-7-methylpurine is the reagent of choice when regioselective functionalization at C2, C6, and C8 is desired, and prevention of N7/N9 isomerization is critical for yield and purity.

  • 2,6,8-Trichloropurine offers a more economical option when the potential for N-alkylation at multiple sites can be controlled or is not a concern.

  • 2,6-Dichloropurine is a suitable starting material for the synthesis of 2,6-disubstituted purines where C8-functionalization is not required.

  • 6-Chloroguanine is the ideal precursor for the synthesis of guanine analogs, with its highly activated C6 position and the C2-amino group available for further transformations.

By carefully considering the analytical data, reactivity profiles, and stability of these compounds, researchers can optimize their synthetic strategies, leading to more efficient and successful drug discovery and development programs.

References

  • George, S. K., et al. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 77(11), 2999-3004.
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  • Kaneko, K., et al. (2014). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Analytical Sciences, 30(7), 775-780.
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  • SciTePress. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Retrieved from [Link]

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Mass spectrometry fragmentation of 2,6,8-Trichloro-7-methylpurine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,6,8-Trichloro-7-methylpurine: A Comparative Analysis for Researchers

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the mass spectrometry fragmentation behavior of 2,6,8-Trichloro-7-methylpurine, a synthetic purine derivative. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind fragmentation patterns, compares ionization and fragmentation techniques, and offers a robust, self-validating experimental protocol.

Introduction: The Structural Significance of 2,6,8-Trichloro-7-methylpurine

2,6,8-Trichloro-7-methylpurine is a key synthetic intermediate used in the development of various bioactive molecules, including kinase inhibitors and potential therapeutic agents. Its structure, featuring a purine core with three chlorine atoms and a strategic N-methylation, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis.

The presence of multiple chlorine atoms is particularly noteworthy due to their isotopic distribution (³⁵Cl and ³⁷Cl), which imparts a characteristic and readily identifiable pattern in the mass spectrum for any chlorine-containing fragment. This guide will leverage this feature as a cornerstone for structural elucidation.

Foundational Principles: Ionization and Fragmentation

For a molecule like 2,6,8-Trichloro-7-methylpurine, Electrospray Ionization (ESI) is the preferred method for generating gas-phase ions with minimal in-source fragmentation. Operating in positive ion mode is typically most effective for N-containing heterocyclic compounds, as the nitrogen atoms are readily protonated to form the [M+H]⁺ precursor ion.

Once the precursor ion is isolated, Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation. In this process, the precursor ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon). These collisions convert kinetic energy into internal energy, leading to bond cleavage and the formation of characteristic product ions. The resulting product ion spectrum provides a structural fingerprint of the molecule.

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the logical flow of a typical LC-MS/MS experiment for the analysis of 2,6,8-Trichloro-7-methylpurine.

G cluster_LC Liquid Chromatography (LC) cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS2) A Sample Injection B C18 Reverse-Phase Column A->B C Isocratic/Gradient Elution (e.g., Acetonitrile/Water) B->C D Electrospray Ionization (ESI+) Generation of [M+H]⁺ C->D Eluent Transfer E Full Scan MS (Precursor Ion Identification) D->E F Quadrupole Isolation of m/z 251/253/255 E->F G Collision-Induced Dissociation (CID) (Collision with N₂/Ar) F->G Precursor Transfer H Product Ion Scan (in Ion Trap or TOF) G->H I Data Acquisition & Analysis H->I G precursor [M+H]⁺ m/z 251/253/255 C₆H₄Cl₃N₄⁺ frag1 Loss of Cl m/z 216/218/220 precursor->frag1 - Cl• frag2 Loss of CH₃Cl m/z 200/202/204 precursor->frag2 - CH₃Cl frag3 Loss of HCN from m/z 216 m/z 189/191/193 frag1->frag3 - HCN frag4 Loss of Cl from m/z 216 m/z 181/183 frag1->frag4 - Cl• frag5 Loss of Cl from m/z 200 m/z 165/167 frag2->frag5 - Cl•

A Comparative Guide to Pharmacopeia Standards for Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, navigating the intricate landscape of pharmacopeial standards is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of the pharmacopeia standards for purine derivatives, a significant class of pharmaceutical active ingredients (APIs), across the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP). By delving into the nuances of identification tests, assay methods, impurity profiling, and dissolution standards, this document aims to equip you with the field-proven insights necessary for robust drug development and compliance.

Purine derivatives, characterized by their fused pyrimidine and imidazole ring system, are foundational to numerous medications.[1] Notable examples include allopurinol for treating gout by inhibiting xanthine oxidase, theophylline as a bronchodilator for respiratory conditions, and caffeine as a widely known stimulant.[1] Given their diverse therapeutic applications, stringent quality control is paramount.

Comparative Analysis of Pharmacopeial Monographs

The three major pharmacopeias—USP, Ph. Eur., and JP—provide detailed monographs for various purine derivatives. While harmonization efforts have aligned many requirements, key differences persist. The following sections compare the standards for three widely used purine derivatives: Caffeine, Theophylline, and Allopurinol.

Identification tests are designed to confirm the identity of the drug substance. These typically involve a combination of spectroscopic and chromatographic methods.

Purine Derivative United States Pharmacopeia (USP) European Pharmacopoeia (Ph. Eur.) Japanese Pharmacopoeia (JP)
Caffeine Infrared (IR) Spectroscopy, correspondence of retention time in Assay HPLC.[2]IR Spectroscopy as the primary method. Second identification includes chemical tests and melting point.Chemical tests (e.g., reaction with tannic acid, hydrogen peroxide) and UV-Vis spectrophotometry.[3]
Theophylline IR Spectroscopy, correspondence of retention time in Assay HPLC.First identification by IR Spectroscopy. Second identification involves chemical tests and melting point.[4]IR Spectroscopy, UV-Vis spectrophotometry, and chemical tests.
Allopurinol IR Spectroscopy, UV-Vis spectrophotometry.IR Spectroscopy, UV-Vis spectrophotometry.IR Spectroscopy, UV-Vis spectrophotometry.[5]

The causality behind these choices lies in the specificity and reliability of the techniques. IR spectroscopy provides a unique "fingerprint" of a molecule, making it a definitive identification method. Chromatographic retention time comparison in the assay provides confirmatory evidence of identity under specific analytical conditions. Chemical tests, while sometimes less specific, offer a rapid and cost-effective means of preliminary identification.

The assay determines the potency of the drug substance. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its high precision, accuracy, and ability to separate the main component from any impurities.

Purine Derivative United States Pharmacopeia (USP) European Pharmacopoeia (Ph. Eur.) Japanese Pharmacopoeia (JP)
Caffeine HPLC with UV detection at 275 nm.[6]HPLC with UV detection.HPLC with UV detection.
Theophylline HPLC with UV detection.HPLC with UV detection.HPLC with UV detection.
Allopurinol HPLC with UV detection.HPLC with UV detection.HPLC with UV detection.[7]

The universal adoption of HPLC for the assay of these purine derivatives underscores its status as the gold standard for quantitative analysis in the pharmaceutical industry. The choice of a specific wavelength for UV detection is based on the chromophoric properties of the purine ring system, ensuring maximum absorbance and sensitivity.

Controlling impurities is a critical aspect of ensuring drug safety. Pharmacopeias set limits for both specified (known) and unspecified (unknown) impurities.[8][9]

Purine Derivative United States Pharmacopeia (USP) European Pharmacopoeia (Ph. Eur.) Japanese Pharmacopoeia (JP)
Caffeine Specifies limits for related compounds, determined by HPLC. Theophylline is a specified impurity.[10]Specifies limits for related substances, with specific limits for named impurities.Specifies limits for related substances and heavy metals.
Theophylline Specifies limits for related compounds, including theobromine.Specifies limits for related substances, with theobromine as a named impurity.[4]Specifies limits for related substances and heavy metals.
Allopurinol Specifies limits for related compounds.Specifies limits for related substances.Specifies limits for related substances and heavy metals.

The rationale for setting impurity limits is based on toxicological data and the manufacturing process. Specified impurities are often known process-related impurities or degradation products. The limits for unspecified impurities are generally stricter, following ICH guidelines, to control any new or unknown impurities that may arise.[8][9]

The following diagram illustrates the general workflow for impurity profiling:

G Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting prep Dissolve Drug Substance in Diluent hplc Inject into HPLC System prep->hplc Prepared Sample separation Separation on a C18 Column hplc->separation detection UV Detection separation->detection integration Integrate Chromatogram detection->integration Raw Data quantification Quantify Impurities against Reference Standard integration->quantification reporting Report Impurities above Reporting Threshold quantification->reporting

Caption: A typical workflow for the analysis of impurities in purine derivatives using HPLC.

For solid oral dosage forms, dissolution testing is crucial to ensure that the drug is released from the product in a consistent and predictable manner.[11][12] The conditions of the test (apparatus, medium, rotation speed) are chosen to mimic the physiological environment.

Purine Derivative United States Pharmacopeia (USP) European Pharmacopoeia (Ph. Eur.) Japanese Pharmacopoeia (JP)
Caffeine Tablets USP Apparatus 2 (Paddle) at 50 rpm in water.USP Apparatus 2 (Paddle) at 50 rpm in water.USP Apparatus 2 (Paddle) at 50 rpm in water.
Theophylline Tablets USP Apparatus 2 (Paddle) at 50 rpm in pH 7.5 phosphate buffer.USP Apparatus 2 (Paddle) at 50 rpm in pH 7.5 phosphate buffer.USP Apparatus 2 (Paddle) at 50 rpm in water or a specified buffer.
Allopurinol Tablets USP Apparatus 2 (Paddle) at 75 rpm in 0.1 N HCl.USP Apparatus 2 (Paddle) at 75 rpm in 0.1 N HCl.USP Apparatus 2 (Paddle) at 75 rpm in 0.1 N HCl.

The choice of dissolution medium is critical and is based on the solubility and stability of the drug substance.[13] For highly soluble drugs like caffeine, water is often sufficient. For drugs with pH-dependent solubility, buffers are used to maintain a specific pH throughout the test.[14] The use of 0.1 N HCl for allopurinol simulates the acidic environment of the stomach.[14]

The following diagram illustrates the decision-making process for selecting a dissolution medium:

G Dissolution Medium Selection start Start: Drug Substance Properties solubility High Solubility across pH 1-6.8? start->solubility stability Stable in Water? solubility->stability Yes ph_dependent pH-Dependent Solubility? solubility->ph_dependent No stability->ph_dependent No use_water Use Water stability->use_water Yes use_buffer Use pH Buffer ph_dependent->use_buffer Yes use_acid Use 0.1 N HCl ph_dependent->use_acid No (Simulate Gastric) end End use_water->end use_buffer->end use_acid->end

Caption: A simplified decision tree for selecting an appropriate dissolution medium.

In-Depth Look at Key Analytical Methodologies

As demonstrated in the comparative tables, HPLC is the cornerstone of modern pharmacopeial analysis for purine derivatives.[15][16][17] Its versatility allows for both the quantification of the API (assay) and the detection and quantification of impurities.

Causality behind Experimental Choices in HPLC:

  • Stationary Phase: A C18 (octadecylsilyl) column is most commonly used. This non-polar stationary phase effectively separates the moderately polar purine derivatives from their more polar or non-polar impurities through reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which can influence the ionization state and retention of the analytes. The organic solvent is the "strong" solvent used to elute the compounds from the column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed for impurity profiling to ensure that all related substances are eluted.

  • Detector: UV detection is standard. The purine ring system has a strong UV absorbance, providing excellent sensitivity. The detection wavelength is chosen at the absorbance maximum of the main compound to maximize the signal-to-noise ratio.

Experimental Protocols

The following are example protocols based on typical pharmacopeial methods. These are for illustrative purposes and should always be performed in accordance with the specific monograph.

This protocol is a self-validating system as it includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

1. Preparation of Solutions:

  • Buffer: Prepare a solution of anhydrous sodium acetate (e.g., 0.82 g/L).[10]
  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, tetrahydrofuran, and Buffer (e.g., 25:20:955). Adjust the pH to 4.5 with glacial acetic acid.[10]
  • System Suitability Solution: Prepare a solution containing a known concentration of Caffeine and a specified impurity (e.g., Theophylline at 0.02 mg/mL) in the Mobile Phase.[10]
  • Standard Solution: Accurately weigh and dissolve USP Caffeine RS in the Mobile Phase to obtain a known concentration (e.g., 0.2 mg/mL).[6][10]
  • Sample Solution: Accurately weigh and dissolve the caffeine sample in the Mobile Phase to obtain a nominal concentration of 0.2 mg/mL.[6]

2. Chromatographic System:

  • Instrument: A liquid chromatograph equipped with a 275 nm UV detector.[6]
  • Column: A 4.6-mm x 15-cm column containing L1 packing (C18).[6]
  • Flow Rate: About 1 mL/min.[6]
  • Injection Volume: 10 µL.[6]

3. System Suitability:

  • Inject the System Suitability Solution and record the chromatograms.
  • The resolution between the caffeine and theophylline peaks should be not less than 6.0.[10]
  • The tailing factor for both peaks should not be more than 2.0.[6]
  • The relative standard deviation for replicate injections should not be more than 2.0%.

4. Procedure:

  • Inject the Standard Solution and the Sample Solution into the chromatograph.
  • Record the chromatograms and measure the peak areas.
  • Calculate the percentage of caffeine in the sample and the percentage of each impurity.

1. Test Setup:

  • Apparatus: USP Apparatus 2 (Paddle).[11]
  • Dissolution Medium: 900 mL of 0.1 N HCl.
  • Rotation Speed: 75 rpm.
  • Temperature: 37 ± 0.5°C.[18]

2. Procedure:

  • Place one tablet in each of the six dissolution vessels.
  • Start the apparatus and run for the specified time (e.g., 45 minutes).
  • At the end of the time period, withdraw a sample from each vessel and filter.

3. Analysis:

  • Determine the amount of allopurinol dissolved in the filtered samples using a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.
  • Compare the results to the acceptance criteria specified in the monograph (e.g., not less than 75% of the labeled amount is dissolved in 45 minutes).
Conclusion and Future Trends

The pharmacopeial standards for purine derivatives are well-established, with a strong reliance on HPLC for assay and impurity determination. While the major pharmacopeias are largely harmonized, differences in specific test conditions, impurity limits, and identification methods necessitate careful attention to the requirements of the target market.

Future trends will likely involve the adoption of more advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved resolution, and mass spectrometry (LC-MS) for more definitive impurity identification and characterization.[16] As manufacturing processes evolve, we can also expect to see updates to the lists of specified impurities in the pharmacopeial monographs. Staying abreast of these changes is essential for maintaining compliance and ensuring the continued quality and safety of these vital medicines.

References

  • Purine derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. Available from: [Link]

  • A new high-performance liquid chromatography purine assay for quantifying microbial flow. PubMed. Available from: [Link]

  • USP 35 Official Monographs / Caffeine 2427. USP. Available from: [Link]

  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available from: [Link]

  • ALLOPURINOL Tablets 100mg "SAWAI". Kusuri-no-Shiori(Drug Information Sheet). Available from: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. Available from: [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

  • THEOPHYLLINE CRS. CRS catalogue. Available from: [Link]

  • 1086 USP 37 page 828. US Pharmacopeia (USP). Available from: [Link]

  • Measurement of Purine Content in Foods Using HPLC. Shimadzu. Available from: [Link]

  • 〈711〉 DISSOLUTION. US Pharmacopeia (USP). Available from: [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Available from: [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM. Available from: [Link]

  • THEOPHYLLINE MONOHYDRATE. European Pharmacopoeia. Available from: [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. Available from: [Link]

  • Official Monographs. Japanese Pharmacopoeia. Available from: [Link]

  • Method in HPLC for derivative of Purine in Urine? ResearchGate. Available from: [Link]

  • Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER. Available from: [Link]

  • Dissolution Testing For Tablets. Teledyne Labs. Available from: [Link]

  • A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Official Monographs for Part I / Anhydrous Caffeine. Japanese Pharmacopoeia. Available from: [Link]

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP). FDA. Available from: [Link]

  • IMPURITY PROFILING IN PHARMACEUTICALS: A REVIEW. ResearchGate. Available from: [Link]

  • Purine analogues – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Dissolution Testing: Everything You Need to Know to Get Started. Copley Scientific. Available from: [Link]

  • Caffeine - USP-NF ABSTRACT. USP-NF. Available from: [Link]

  • SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. Japanese Pharmacopoeia. Available from: [Link]

  • A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Semantic Scholar. Available from: [Link]

  • Biological activities of purine analogues: a review. ResearchGate. Available from: [Link]

  • Theophylline British Pharmacop. SLS Ireland. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2,6,8-Trichloro-7-methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the 2,6,8-trichloro-7-methylpurine scaffold. As a senior application scientist, my aim is to blend technical accuracy with practical, field-tested insights. We will explore the rationale behind experimental choices, present detailed methodologies, and interpret comparative data to empower you in the selection and optimization of selective kinase inhibitors.

The Purine Scaffold: A Privileged Structure with a Selectivity Challenge

The purine core is a cornerstone in the design of kinase inhibitors, owing to its structural resemblance to the adenine moiety of ATP.[1][2] 2,6,8-Trichloro-7-methylpurine is a versatile starting material, offering multiple sites for chemical modification to achieve high potency against a target kinase. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle: the risk of off-target binding, or cross-reactivity.[3] Unintended inhibition of other kinases can lead to cellular toxicity or unforeseen pharmacological effects, making a thorough assessment of selectivity a critical step in drug development.[4] This guide will walk you through a systematic approach to characterizing and comparing the cross-reactivity of novel purine derivatives.

The Experimental Funnel: A Multi-tiered Approach to Defining Selectivity

A robust cross-reactivity study follows a logical progression from a broad, initial screen to more focused, quantitative, and biologically relevant assays. This "funnel" approach ensures that resources are directed towards the most promising candidates.

experimental_workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Potency Determination cluster_2 Tier 3: Cellular Target Engagement A Compound Library (2,6,8-Trichloro-7-methylpurine Derivatives) B Large-Scale Kinase Panel Screen (e.g., KINOMEscan™) A->B C Initial Selectivity Profile (Identification of primary targets and off-targets) B->C D Dose-Response Biochemical Assays (e.g., TR-FRET, AlphaScreen) C->D Prioritized Hits E IC50/Kd Value Calculation (Quantification of potency against hits) D->E F In-Cell Target Binding Assays (e.g., CETSA, NanoBRET™) E->F Lead Candidates G Confirmation of Target Engagement in a Physiological Context F->G

Figure 1: A tiered experimental workflow for assessing kinase inhibitor cross-reactivity.

Key Experimental Protocols: The "How-To" of Selectivity Profiling

Here, we detail the methodologies for the crucial steps in our experimental funnel. These protocols are designed to be self-validating by including appropriate controls.

Tier 1: Large-Scale Kinase Panel Screening (KINOMEscan™ as an example)

The initial step is to understand the broad interaction landscape of your compounds. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay.[5]

Principle: Test compounds are competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. A low signal indicates that the test compound is effectively competing for the binding site.

Step-by-Step Protocol:

  • Compound Submission: Provide your 2,6,8-trichloro-7-methylpurine derivatives at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Execution (by vendor): a. The compound is incubated at a single concentration (e.g., 1 or 10 µM) with the kinase-phage constructs. b. The mixture is added to wells containing the immobilized ligand. c. After equilibration, unbound components are washed away. d. The amount of bound kinase is quantified using qPCR.

  • Data Analysis: Results are typically provided as "% of Control," where the DMSO control represents 100% binding. A common threshold for a "hit" is <35% of control.

Tier 2: Dose-Response Biochemical Assays

Once hits are identified, their potency must be quantified. A variety of assay formats are available, including luminescence, fluorescence, and TR-FRET-based methods.

Principle: The ability of a compound to inhibit the enzymatic activity of a kinase is measured across a range of concentrations to determine the IC50 value.

Step-by-Step Protocol (Generic Luminescent Assay):

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Dilution: Create a serial dilution of your test compounds (e.g., 11 points, 1:3 dilution starting from 10 µM).

  • Kinase Reaction: a. Add the kinase solution to the wells of a microplate. b. Add the diluted compounds and incubate for a defined period (e.g., 10-15 minutes). c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Add a detection reagent that measures the amount of ADP produced (which is inversely proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are informative, but it's crucial to confirm that a compound engages its target inside a cell. CETSA is a powerful technique for this purpose.

Principle: The binding of a ligand (your inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates at various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with your compound or a vehicle control (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, non-denatured proteins) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis: A Case Study

To illustrate the application of these methodologies, let's consider three hypothetical derivatives of 2,6,8-trichloro-7-methylpurine—Compounds X, Y, and Z—all designed to inhibit a primary target, Kinase A.

Table 1: Initial Kinome Screen Results (% Inhibition at 1 µM)

This table summarizes the initial screen against a panel of 402 kinases. Data shows the percentage of kinases inhibited above a certain threshold.

CompoundPrimary Target% Kinases Inhibited >65%% Kinases Inhibited >90%Selectivity Score (S10)
Compound X Kinase A15.4%5.2%0.052
Compound Y Kinase A2.5%0.7%0.007
Compound Z Kinase A35.1%18.4%0.184
Staurosporine Pan-kinase85.1%72.9%0.729

The Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (402). A lower score indicates higher selectivity.[6]

Table 2: IC50 Values for Primary Target and Key Off-Targets (nM)

Following the initial screen, dose-response assays were performed for the primary target and the most potent off-targets.

CompoundIC50 for Kinase AIC50 for Off-Target 1 (Kinase B)IC50 for Off-Target 2 (Kinase C)
Compound X 254501,200
Compound Y 408,500>10,000
Compound Z 865150

Interpretation and Rationale: Making Informed Decisions

The data from our case study allows for a clear, evidence-based comparison of the three derivatives.

  • Compound Y is the most promising lead candidate. Despite being slightly less potent against Kinase A than Compound Z, its selectivity profile is vastly superior. With a very low selectivity score and IC50 values for off-targets in the high micromolar range, it is the most likely to have a clean in-vivo safety profile. The chemical modifications on Compound Y have successfully engineered out the interactions with other kinases.

  • Compound Z, while highly potent, is a promiscuous inhibitor. Its high selectivity score and potent inhibition of multiple off-targets make it a high-risk candidate. The potent off-target activity could lead to toxicity or confound the interpretation of phenotypic data. Further medicinal chemistry efforts would be required to improve its selectivity.[7]

  • Compound X presents an intermediate profile. It is more selective than Compound Z but still has significant off-target activity that needs to be considered. The decision to advance Compound X would depend on the identity of the off-targets and their known biological roles.

The following diagram illustrates the concept of selectivity based on our case study.

selectivity_concept cluster_main Primary Target cluster_off_targets Off-Targets A Kinase A B Kinase B C Kinase C D Other Kinases Compound Y Compound Y Compound Y->A High Potency High Selectivity Compound Z Compound Z Compound Z->A Compound Z->B Compound Z->C Compound Z->D Broad Activity

Figure 2: Conceptual representation of the selectivity profiles of Compound Y and Compound Z.

Conclusion: From Data to Discovery

The systematic study of cross-reactivity is not merely a box-ticking exercise; it is a fundamental component of rational drug design. By employing a tiered approach of broad screening followed by quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This guide has provided a framework for these studies, using the versatile 2,6,8-trichloro-7-methylpurine scaffold as a relevant example. The ultimate goal is to identify compounds like "Compound Y" from our case study—molecules that are not only potent but also possess the selectivity required for a successful and safe therapeutic.

References

  • Purine Analogues as Kinase Inhibitors: A Review. (2015). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal. [Link]

  • Purine analogues as kinase inhibitors: A review. (2015). Taipei Medical University. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2002). Journal of Medicinal Chemistry. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2013). PLoS ONE. [Link]

  • Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. (2021). Scientific Reports. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). eLife. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2012). Journal of Chemical Information and Modeling. [Link]

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2020). Molecules. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2021). International Journal of Molecular Sciences. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2002). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. (2020). PubMed. [Link]

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A Senior Application Scientist's Guide to the Antiviral Activity of Substituted Purines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of Purine Analogs in Antiviral Therapy

Substituted purines represent a cornerstone in the field of antiviral drug discovery, boasting a rich history of clinical success and continued potential for combating a wide array of viral pathogens.[1] The structural resemblance of these synthetic compounds to the natural purine nucleosides, adenine and guanine, allows them to act as molecular mimics, thereby interfering with critical viral replication processes.[2] This guide provides a comparative analysis of the antiviral activity of different classes of substituted purines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of this vital class of antiviral agents.

The primary mechanism by which most purine analogs exert their antiviral effect is through the inhibition of viral polymerases, the enzymes responsible for replicating the viral genome.[1][3] To achieve this, these compounds must first be activated within the host cell through a series of phosphorylation steps, converting the nucleoside analog into its triphosphate form. This active triphosphate metabolite can then compete with the natural deoxy- or ribonucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, these analogs can terminate chain elongation, a critical step in halting viral replication.[4] The selective activation of these drugs in virus-infected cells, often by virus-encoded enzymes, contributes significantly to their therapeutic window, minimizing toxicity to the host.[5]

Comparative Analysis of Key Substituted Purine Classes

The antiviral landscape is populated by a diverse array of substituted purines, each with unique structural modifications that influence their spectrum of activity, potency, and pharmacological properties. Here, we compare some of the most significant classes.

Acyclic Guanosine Analogs: The Pioneers of Anti-Herpetic Therapy

Acyclic guanosine analogs, such as acyclovir, ganciclovir, and penciclovir, revolutionized the treatment of herpesvirus infections.[6] Their defining feature is an open-chain "sugar" moiety, which, upon incorporation into viral DNA, acts as a chain terminator.[5]

  • Acyclovir: A highly selective drug for the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections. Its activation is dependent on phosphorylation by the viral thymidine kinase (TK), leading to high concentrations of the active triphosphate form only in infected cells.[5]

  • Ganciclovir: Possesses a broader spectrum of activity, including against Cytomegalovirus (CMV).[7] CMV does not encode a TK, but ganciclovir is efficiently phosphorylated by a viral protein kinase.[6]

  • Penciclovir: Structurally similar to ganciclovir, it is also used for HSV and VZV infections. Its triphosphate form has a longer intracellular half-life compared to acyclovir triphosphate, which may offer a therapeutic advantage.

Table 1: Comparative in vitro Antiviral Activity of Acyclic Guanosine Analogs against Herpesviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
AcyclovirHSV-1Vero0.1 - 1.0>100>100 - >1000[8]
GanciclovirHSV-1Vero0.2 - 2.0>100>50 - >500[7]
PenciclovirHSV-1MRC-50.6>400>667[6]
AcyclovirHSV-2Vero0.5 - 4.0>100>25 - >200[8]
GanciclovirCMVHFF0.5 - 5.0>20>4 - >40[7][9]

Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the viral strain, cell line, and assay conditions used.

Acyclic Nucleotide Phosphonates: Bypassing the First Phosphorylation Step

Acyclic nucleotide phosphonates, such as tenofovir and adefovir, are analogs that already contain a phosphonate group, bypassing the need for the initial, often virus-specific, phosphorylation step. This can lead to a broader spectrum of activity.

  • Tenofovir: A potent inhibitor of the reverse transcriptase of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[10][11] Its prodrug, tenofovir disoproxil fumarate (TDF), enhances oral bioavailability.[11]

  • Entecavir: A carbocyclic guanosine analog with potent and selective activity against HBV polymerase.[12]

Table 2: Comparative in vitro Antiviral Activity of Acyclic Nucleotide Phosphonates and Analogs against HIV and HBV

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
TenofovirHIV-1MT-40.004 - 0.02>100>5000 - >25000[13]
TenofovirHBVHepG2 2.2.151.1>100>90[11][14]
EntecavirHBVHepG2 2.2.150.004>10>2500[12]
Ribonucleoside Analogs: Targeting RNA Viruses

RNA viruses, such as influenza and Hepatitis C Virus (HCV), are major global health threats. Ribonucleoside analogs like ribavirin and favipiravir are key players in the therapeutic arsenal against these pathogens.

  • Ribavirin: A broad-spectrum antiviral agent with activity against a range of RNA and DNA viruses. Its mechanisms of action are multifaceted and include inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools, and direct inhibition of viral RNA polymerases.[15]

  • Favipiravir (T-705): A purine analog that is converted to its active ribonucleoside triphosphate form and acts as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of influenza virus and other RNA viruses.[3]

Table 3: Comparative in vitro Antiviral Activity of Ribonucleoside Analogs against Influenza Virus

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
RibavirinInfluenza A (H1N1)MDCK3.7 - 12.5>100>8 - >27[3]
FavipiravirInfluenza A (H1N1)MDCK0.03 - 0.47>400>851 - >13333[3]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Antiviral Potency

The antiviral activity of purine analogs is intricately linked to their chemical structure. Subtle modifications to the purine ring or the acyclic side chain can have profound effects on their recognition by viral and cellular enzymes, and consequently, their potency and selectivity.[2]

Modifications to the Purine Ring
  • Substitutions at the C6 Position: The nature of the substituent at the C6 position is critical. For guanosine analogs, an oxygen atom is generally required for activity against herpesviruses. Replacing it with other groups often diminishes or abolishes activity. For adenosine analogs, an amino group is typically present.

  • Substitutions at the C2 Position: The presence of an amino group at the C2 position, as seen in guanine, is crucial for the activity of many anti-herpetic compounds. 2,6-diaminopurine derivatives have also shown broad-spectrum antiviral activity.[16]

  • Modifications at the N7 Position: Alterations at the N7 position of the purine ring have been explored. 7-deaza-purine analogs have shown promise as inhibitors of various viral polymerases, including HCV NS5B.[17]

Modifications to the Acyclic Side Chain
  • Length and Flexibility: The length and flexibility of the acyclic side chain are critical determinants of antiviral activity. For acyclic guanosine analogs, a side chain that mimics the spatial orientation of the deoxyribose sugar in the natural substrate is often optimal.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the side chain are essential for phosphorylation by cellular and viral kinases. These hydroxyl groups serve as the attachment points for phosphate groups, leading to the active triphosphate form of the drug.

Experimental Protocols for Evaluating Antiviral Activity

The objective comparison of antiviral compounds relies on standardized and reproducible in vitro assays. Below are detailed protocols for key experiments used to determine the efficacy and cytotoxicity of substituted purines.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Principle: This method measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV) into 6- or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Aspirate the culture medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry into the cells.

  • Compound Addition: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of antiviral compounds to the host cells to determine their selectivity.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed the host cell line into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Reverse Transcriptase (RT) Assay for HIV

This assay specifically measures the inhibition of the HIV reverse transcriptase enzyme.

Principle: This assay quantifies the activity of HIV RT by measuring the incorporation of labeled nucleotides into a newly synthesized DNA strand using an RNA template.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the HIV-1 RT enzyme, a template-primer (e.g., poly(A)•oligo(dT)), and a reaction buffer containing dNTPs, including a labeled dUTP (e.g., DIG-dUTP and Biotin-dUTP).

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Incubation: Incubate the plate to allow for the reverse transcription reaction to proceed.

  • Detection: The newly synthesized DIG- and Biotin-labeled DNA is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added.

  • Signal Generation: A colorimetric substrate is added, and the resulting signal is proportional to the amount of synthesized DNA.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50% compared to the untreated control.

HCV Replicon Assay

This cell-based assay is used to screen for inhibitors of HCV replication.

Principle: This assay utilizes a subgenomic HCV RNA replicon that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7). The replicon often contains a reporter gene (e.g., luciferase) whose expression level correlates with the level of HCV RNA replication.

Step-by-Step Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV replicon.

  • Compound Treatment: Seed the replicon-containing cells into a 96-well plate and treat with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV RNA replication (as measured by reporter gene activity) by 50% compared to the untreated control.

Visualizing the Path to Antiviral Action

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

Viral_Replication_and_Inhibition cluster_virus Viral Lifecycle cluster_drug Mechanism of Purine Analog Virus Virus Entry Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Viral Genome Viral Genome Uncoating->Viral Genome Replication Replication Viral Genome->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Purine Analog Purine Analog Phosphorylation Phosphorylation Purine Analog->Phosphorylation Active Triphosphate Active Triphosphate Phosphorylation->Active Triphosphate Active Triphosphate->Replication Competes with natural dNTPs/NTPs Incorporation Incorporation Active Triphosphate->Incorporation Chain Termination Chain Termination Incorporation->Chain Termination Inhibition

Caption: Mechanism of action of purine nucleoside analogs.

Plaque_Reduction_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Compound Dilutions Add Compound Dilutions Infect with Virus->Add Compound Dilutions Overlay with Semi-solid Medium Overlay with Semi-solid Medium Add Compound Dilutions->Overlay with Semi-solid Medium Incubate Incubate Overlay with Semi-solid Medium->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50

Caption: Workflow of a Plaque Reduction Assay.

Conclusion: The Future of Substituted Purines in Antiviral Research

Substituted purines have undeniably left an indelible mark on antiviral chemotherapy. From the management of herpesvirus infections to the control of HIV and HBV, these compounds have transformed the clinical landscape. The continued exploration of novel substitution patterns on both the purine ring and the acyclic side chain holds the promise of developing next-generation antivirals with improved potency, broader spectrums of activity, and enhanced resistance profiles. As our understanding of viral enzymology and drug metabolism deepens, so too will our ability to rationally design purine analogs that can effectively combat existing and emerging viral threats. The experimental methodologies outlined in this guide provide a robust framework for the rigorous evaluation of these future candidates, ensuring that only the most promising compounds advance through the drug development pipeline.

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Safety Operating Guide

Navigating the Unseen Hazard: A Definitive Guide to the Safe Disposal of 2,6,8-Trichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the pursuit of novel therapeutics and chemical entities is a journey marked by precision and innovation. Yet, the lifecycle of a research chemical does not end with the acquisition of data. The responsible management and disposal of these compounds are paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,6,8-Trichloro-7-methylpurine (CAS No. 16404-16-3), a chlorinated purine derivative utilized in specialized research applications.[1][2][3]

Given the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal directives for this compound, this guide is built upon established principles for the handling of halogenated heterocyclic compounds and general hazardous waste management protocols from authoritative bodies such as the U.S. Environmental Protection Agency (EPA). The core principle of this guide is to treat 2,6,8-Trichloro-7-methylpurine as a hazardous substance of unknown toxicity and to apply a conservative approach to its management.

Hazard Assessment and Characterization: Understanding the Compound

Property Information Source
Chemical Name 2,6,8-Trichloro-7-methylpurine[1][3]
CAS Number 16404-16-3[1]
Molecular Formula C6H3Cl3N4[1][3]
Molecular Weight 237.48 g/mol [1]
Physical Form Solid[4]
Known Reactivity Susceptible to nucleophilic aromatic substitution[2]
Toxicity Profile Not fully characterized; handle as hazardousInferred

Personal Protective Equipment (PPE) and Safe Handling: A Non-Negotiable Protocol

Given the unknown toxicity profile, a robust PPE protocol is the first line of defense. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure: inhalation, dermal contact, and ingestion.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory. This is to prevent the inhalation of fine powders.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against accidental splashes or the generation of dust.

  • Dermal Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Double-gloving is recommended when handling larger quantities. A disposable, solid-front lab coat should be worn to protect the body.

  • Ventilation: All handling of 2,6,8-Trichloro-7-methylpurine should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Spill Management: A Rapid and Methodical Response

In the event of a spill, a calm and systematic approach is crucial to prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described in the previous section.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.

  • Clean the Spill: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Do not use a standard brush and dustpan; use disposable scoops or other non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Waste Management and Disposal: A Decision-Based Workflow

The fundamental principle for the disposal of 2,6,8-Trichloro-7-methylpurine is that it must be treated as a hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5]

Waste Segregation: The First Step to Proper Disposal

Proper segregation of waste at the point of generation is critical for both safety and regulatory compliance.

  • Solid Waste: This includes the pure compound, any contaminated weighing paper, and disposable labware. This waste should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Any solutions containing 2,6,8-Trichloro-7-methylpurine should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste." Do not mix this waste with non-halogenated solvents.[6]

  • Contaminated PPE: All disposable PPE used while handling the compound must be collected in a designated hazardous waste container.

Disposal Protocol: Incineration as the Gold Standard

For chlorinated organic compounds like 2,6,8-Trichloro-7-methylpurine, high-temperature incineration is the recommended disposal method.[7] This is because incineration at sufficiently high temperatures can break down the compound into less harmful components. It is crucial that the incineration facility has the appropriate scrubbers and pollution control equipment to handle the acidic gases (such as hydrogen chloride) that will be generated during the combustion of a chlorinated compound.

Experimental Protocol for Waste Accumulation and Disposal:

  • Container Selection: Choose a waste container that is compatible with chlorinated organic compounds and has a secure, leak-proof lid.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "2,6,8-Trichloro-7-methylpurine," and the date of accumulation.[8][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Provide them with a complete and accurate description of the waste.

The following diagram illustrates the decision-making process for the proper disposal of 2,6,8-Trichloro-7-methylpurine.

A Waste Generation (2,6,8-Trichloro-7-methylpurine) B Characterize as Hazardous Waste A->B C Solid Waste B->C D Liquid Waste (Solutions) B->D E Contaminated PPE B->E F Collect in Labeled, Sealed Container for 'Halogenated Organic Solid Waste' C->F G Collect in Labeled, Sealed Container for 'Halogenated Organic Liquid Waste' D->G H Collect in Labeled, Sealed Container for Contaminated Lab Waste E->H I Store in Designated Hazardous Waste Accumulation Area F->I G->I H->I J Contact EHS or Licensed Hazardous Waste Contractor for Disposal I->J K High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for 2,6,8-Trichloro-7-methylpurine.

Decontamination of Surfaces and Equipment

All non-disposable equipment and surfaces that have come into contact with 2,6,8-Trichloro-7-methylpurine must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Wipe-Down: Using a disposable cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), carefully wipe down the contaminated surfaces.

  • Soap and Water Wash: Following the solvent wipe, wash the surfaces with soap and water.

  • Rinse: Thoroughly rinse the surfaces with water.

  • Waste Disposal: All cleaning materials (cloths, wipes, etc.) must be disposed of as hazardous waste.

By adhering to these rigorous protocols, researchers can ensure that their work with 2,6,8-Trichloro-7-methylpurine is conducted with the highest standards of safety and environmental responsibility. The principles of proactive hazard assessment, meticulous handling, and compliant disposal are the cornerstones of a safe and successful research environment.

References

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Mastering the Safe Handling of 2,6,8-Trichloro-7-methylpurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, purine analogs like 2,6,8-Trichloro-7-methylpurine (CAS No. 16404-16-3) represent a class of compounds with significant potential.[1][2][3][4] However, their safe and effective use hinges on a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 2,6,8-Trichloro-7-methylpurine, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: An Evidence-Based Approach

While a specific, publicly available Safety Data Sheet (SDS) for 2,6,8-Trichloro-7-methylpurine is not readily found, a critical evaluation of structurally related chlorinated purine and pyridine compounds allows for a presumptive hazard assessment. This approach, rooted in established chemical principles, forms the basis of our recommended safety protocols.

Based on data from similar compounds, researchers should handle 2,6,8-Trichloro-7-methylpurine with the assumption that it may exhibit the following hazardous properties:

Potential Hazard GHS Hazard Statement Rationale based on Analogous Compounds
Acute Oral ToxicityH301/H302: Toxic or Harmful if swallowedA related compound, 6-Chloro-7-deazapurine, is classified as toxic if swallowed.[5]
Skin IrritationH315: Causes skin irritationChlorinated organic compounds frequently cause skin irritation.[6]
Serious Eye IrritationH319: Causes serious eye irritationData for analogous compounds indicate a risk of serious eye irritation.[6]
Respiratory IrritationH335: May cause respiratory irritationInhalation of powdered forms of similar compounds can lead to respiratory tract irritation.[6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to preventing exposure. The following table outlines the minimum required PPE for handling 2,6,8-Trichloro-7-methylpurine.

PPE Component Specification Rationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, minimizing the risk of spreading the chemical.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination.[7] The design ensures maximum coverage.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes or airborne particles of the compound.
Respiratory Protection For handling the solid compound or when aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is required.Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated work area.

Operational Workflow for Safe Handling

A systematic approach to handling 2,6,8-Trichloro-7-methylpurine is essential to minimize the risk of exposure. The following workflow diagram illustrates the key stages, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Gather Materials & PPE prep_area->gather_materials 1. don_ppe Don PPE gather_materials->don_ppe 2. weigh Weigh Compound in Fume Hood don_ppe->weigh 3. dissolve Prepare Solution weigh->dissolve 4. experiment Conduct Experiment dissolve->experiment 5. decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces 6. decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment 7. doff_ppe Doff PPE decontaminate_equipment->doff_ppe 8. dispose_waste Dispose of Waste doff_ppe->dispose_waste 9.

Caption: Workflow for the safe handling of 2,6,8-Trichloro-7-methylpurine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Work Area: All work with 2,6,8-Trichloro-7-methylpurine should be conducted in a designated area within a certified chemical fume hood.

    • Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.

    • Don PPE: Follow a strict donning procedure to avoid contaminating the PPE.[7] Put on the gown first, followed by the respirator, face shield, and goggles. Don the inner pair of gloves, tucking the cuffs under the sleeves of the gown, and then don the outer pair.[7]

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing boat.

    • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Experimental Use: Conduct all experimental procedures within the fume hood.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are essential to prevent secondary contamination.

Decontamination Procedures:

A multi-step decontamination process is recommended for all surfaces and equipment that have come into contact with 2,6,8-Trichloro-7-methylpurine.[8]

  • Initial Decontamination: Wipe surfaces and equipment with a solution of a laboratory detergent (e.g., Liquinox®) and water.[8]

  • Chemical Inactivation (Optional but Recommended): While no specific deactivating agent is universally effective for all compounds, a solution of sodium hypochlorite (bleach) can be used to oxidize and degrade many organic compounds. Follow this with a neutralizing agent like sodium thiosulfate to prevent damage to surfaces.

  • Solvent Rinse: Rinse surfaces and equipment with a suitable solvent, such as methanol or ethanol, to remove any remaining residue.

  • Final Rinse: Perform a final rinse with deionized water.

Waste Disposal:

All waste generated from the handling of 2,6,8-Trichloro-7-methylpurine, including used PPE, disposable labware, and contaminated solutions, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2,6,8-Trichloro-7-methylpurine, unlocking its potential while prioritizing the health and safety of all laboratory personnel.

References

  • Chembeez. 2,6,8-trichloro-7-methyl-7H-purine, 95%. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 6-Chloro-7-deazapurine. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • Maine.gov. SOP No. RWM-DR-017 Effective Date. [Link]

Sources

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